molecular formula C11H16N2 B1416281 2-Methyl-3-(1-pyrrolidinyl)aniline CAS No. 915921-42-5

2-Methyl-3-(1-pyrrolidinyl)aniline

Cat. No.: B1416281
CAS No.: 915921-42-5
M. Wt: 176.26 g/mol
InChI Key: DTXKVZYRUSCUAK-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-pyrrolidinyl)aniline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-(1-pyrrolidinyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(1-pyrrolidinyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXKVZYRUSCUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651098
Record name 2-Methyl-3-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-42-5
Record name 2-Methyl-3-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Methyl-3-(1-pyrrolidinyl)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-(1-pyrrolidinyl)aniline, a substituted aniline derivative with significant potential as a building block in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and provides an in-depth, field-proven protocol for its synthesis via palladium-catalyzed Buchwald-Hartwig amination. Furthermore, it explores the compound's spectroscopic signature, predicted reactivity, and potential applications, particularly in drug discovery, supported by an analysis of the role of the pyrrolidine and substituted aniline scaffolds in bioactive molecules. Safety and handling considerations are also addressed. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of novel chemical entities.

Nomenclature and Chemical Structure

  • Systematic IUPAC Name: 2-Methyl-3-(pyrrolidin-1-yl)aniline

  • Common Synonyms: 3-Amino-2-methyl-1-(pyrrolidin-1-yl)benzene

  • CAS Number: 915921-42-5[1]

  • Molecular Formula: C₁₁H₁₆N₂[2][3]

  • Molecular Weight: 176.26 g/mol [3]

The structure consists of an aniline core, substituted at the 2-position with a methyl group and at the 3-position with a saturated five-membered pyrrolidine ring.

Structural Identifiers:

  • SMILES: Cc1c(N)cccc1N2CCCC2

  • InChI Key: DTXKVZYRUSCUAK-UHFFFAOYSA-N[2]

Physicochemical Properties

Experimental data for this specific molecule is limited in publicly accessible literature. The following table summarizes key properties based on data from chemical suppliers and predictive models. These values are crucial for designing experimental conditions, including reaction solvent selection, purification methods, and formulation development.

PropertyValue / Predicted ValueData Source
Physical Form SolidSigma-Aldrich
Molecular Weight 176.26 g/mol [3]Sigma-Aldrich, GSRS
XlogP (Predicted) 2.2[2]PubChem
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 2 (from -NH₂ and pyrrolidine N)[4][5]PubChem
Topological Polar Surface Area 29.3 Ų[4][5]PubChem
Storage Temperature 2-8°C, under inert atmosphere[1]BLDpharm

Synthesis and Purification

The synthesis of aryl amines such as 2-Methyl-3-(1-pyrrolidinyl)aniline is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands out as the premier method due to its high functional group tolerance, broad substrate scope, and generally high yields, replacing harsher classical methods.[6][7]

Recommended Synthetic Approach: Buchwald-Hartwig Amination

This protocol describes the coupling of a suitable aryl halide (or pseudohalide) with pyrrolidine. The choice of starting material is critical; 1-Bromo-2-methyl-3-nitrobenzene is a logical precursor, which requires a subsequent reduction step. Alternatively, a direct coupling with 3-bromo-2-methylaniline can be employed.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: C-N Cross-Coupling cluster_1 Part 2: Work-up & Purification A 3-Bromo-2-methylaniline + Pyrrolidine B Add Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., NaOtBu) A->B C Reaction in Anhydrous Toluene under Inert Atmosphere (N₂/Ar) Heat (e.g., 90-110 °C) B->C D Reaction Mixture C->D E Quench with Water Extract with Ethyl Acetate D->E Cool to RT F Combine Organic Layers Dry over Na₂SO₄ E->F G Concentrate in vacuo F->G H Purify via Column Chromatography (Silica gel, Hexane/EtOAc gradient) G->H I 2-Methyl-3-(1-pyrrolidinyl)aniline H->I

Caption: Workflow for Buchwald-Hartwig Synthesis.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-2-methylaniline (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Catalyst Pre-formation (Justification): To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu. The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial; it promotes the reductive elimination step and stabilizes the active Pd(0) catalyst, preventing catalyst decomposition and ensuring high turnover.[6]

  • Reactant Addition: Add anhydrous toluene to the flask, followed by 3-bromo-2-methylaniline and pyrrolidine. The flask should be evacuated and backfilled with inert gas three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-Methyl-3-(1-pyrrolidinyl)aniline.

Spectroscopic Analysis

  • ¹H NMR (Predicted):

    • Aromatic Protons (3H): Expect complex multiplets in the range of δ 6.5-7.2 ppm.

    • -NH₂ Protons (2H): A broad singlet, typically in the range of δ 3.5-4.5 ppm, whose chemical shift is dependent on solvent and concentration.

    • Pyrrolidine Protons (8H): Two multiplets corresponding to the α- and β-protons. The protons alpha to the nitrogen (N-CH₂) will be downfield (approx. δ 3.2-3.5 ppm), while the beta protons (CH₂-CH₂) will be further upfield (approx. δ 1.8-2.1 ppm).

    • Methyl Protons (3H): A sharp singlet around δ 2.1-2.3 ppm.

  • ¹³C NMR (Predicted):

    • Aromatic Carbons (6C): Signals expected in the δ 110-150 ppm region. The carbon bearing the -NH₂ group (C-1) and the carbon bearing the pyrrolidine group (C-3) will be significantly affected by the nitrogen atoms.

    • Pyrrolidine Carbons (2 types, 4C): Two distinct signals for the α- and β-carbons, expected around δ 47-55 ppm and δ 24-28 ppm, respectively.

    • Methyl Carbon (1C): A signal in the upfield region, around δ 15-20 ppm.

  • Mass Spectrometry (MS):

    • EI-MS: The molecular ion peak (M⁺) would be observed at m/z = 176.26.

    • ESI-MS: The protonated molecule ([M+H]⁺) would be observed at m/z = 177.14.[2]

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A characteristic pair of sharp peaks for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region.

    • C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.

    • C-N Stretch: Strong bands in the 1250-1350 cm⁻¹ region.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Reactivity and Potential Derivatizations

The molecule possesses two primary sites of reactivity: the aniline amino group and the electron-rich aromatic ring.

  • Aniline -NH₂ Group: This primary amine is a versatile functional handle.

    • Acylation/Sulfonylation: Reacts readily with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy in drug discovery to modulate properties like solubility and target engagement.[8]

    • Diazotization: Can be converted to a diazonium salt using nitrous acid (HNO₂) at low temperatures.[8][9] This intermediate is highly valuable as it can be subsequently replaced by a wide variety of nucleophiles (e.g., -OH, -CN, -Halogen) in Sandmeyer-type reactions.[9]

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution (EAS). The -NH₂ and -CH₃ groups are both ortho, para-directing activators.[10]

    • The positions ortho and para to the strongly activating -NH₂ group (positions 4 and 6) are the most nucleophilic and thus the most likely sites for electrophilic attack (e.g., halogenation, nitration). The steric bulk of the adjacent methyl and pyrrolidinyl groups may influence the regioselectivity. Direct nitration is often problematic as it can lead to oxidation of the aniline.[8][10]

Potential Reaction Pathways Diagram

Reactivity_Diagram Start 2-Methyl-3-(pyrrolidinyl)aniline Amide N-Acylated Product (Amide/Sulfonamide) Start->Amide R-COCl or R-SO₂Cl Diazonium Arenediazonium Salt Start->Diazonium HNO₂, 0-5 °C EAS Electrophilic Aromatic Substitution Product (e.g., Bromination at C4/C6) Start->EAS Electrophile (E⁺) e.g., Br₂ Sandmeyer Sandmeyer Products (e.g., Halogen, CN, OH substituted) Diazonium->Sandmeyer CuX

Sources

Thermodynamic Stability of Pyrrolidinyl Aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Pyrrolidinyl aniline derivatives represent a privileged scaffold in medicinal chemistry, often utilized to balance aqueous solubility (via the pyrrolidine motif) with lipophilic binding affinity (via the aniline core). However, this structural union creates a thermodynamic paradox : the same electronic donation that enhances solubility and target affinity often destabilizes the molecule against oxidative stress and solid-state disorder.

This guide provides a rigorous, mechanism-first approach to assessing the thermodynamic and kinetic stability of these derivatives. It moves beyond standard "pass/fail" stability testing to characterize the causality of degradation, enabling rational structural optimization.

Molecular Architecture & Stability Risks

To understand the stability profile of N-phenylpyrrolidines, one must analyze the electronic coupling between the two ring systems.

The Electronic Coupling Effect

Unlike aliphatic amines (pKa ~10-11), the nitrogen atom in N-phenylpyrrolidine exhibits a significantly lower pKa (~5.[1]68) [1].[1] This drastic reduction is due to the delocalization of the nitrogen lone pair into the aromatic


-system.
  • Thermodynamic Consequence: The molecule is less basic than expected, meaning a higher fraction exists as the free base at physiological pH (7.4).

  • Stability Risk: The free base is the species most susceptible to electrophilic attack (oxidation). The electron-rich aromatic ring, activated by the pyrrolidine nitrogen, becomes prone to oxidation, leading to quinone imine intermediates.

Conformational Entropy & Polymorphism

The pyrrolidine ring is not planar; it undergoes "puckering" (envelope conformations). In the solid state, this conformational flexibility competes with the rigid


-stacking preferences of the aniline ring.
  • Result: High risk of disappearing polymorphs .[1] The molecule may initially crystallize in a metastable kinetic form (higher energy, better solubility) but thermodynamically relax into a highly stable, insoluble form over time.

Computational Prediction (In Silico)

Before wet-lab synthesis, thermodynamic stability should be estimated using Density Functional Theory (DFT).[1]

Recommended Protocol:

  • Level of Theory: B3LYP/6-311+G(d,p) with IEFPCM solvation model (Water/Methanol).

  • Key Descriptor - HOMO Energy: A Highest Occupied Molecular Orbital (HOMO) energy > -5.5 eV correlates with high oxidative instability [2].[1]

  • Key Descriptor - Ring Strain: Calculate the energy difference between the endo and exo puckered conformers of the pyrrolidine ring.[1] A low barrier (< 2 kcal/mol) suggests high entropic disorder in the crystal lattice.

Solid-State Thermodynamics (DSC/TGA)[1]

The solid-state profile is the primary determinant of shelf-life.[1] We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) not just for melting points, but to map the energy landscape.[2]

Diagram: Solid-State Screening Workflow

SolidStateWorkflow Start Crude API TGA TGA Analysis (Solvent/Volatiles) Start->TGA Decision1 Weight Loss > 0.5%? TGA->Decision1 DSC_Screen DSC Screening (Heat-Cool-Heat) Decision2 Exothermic Event Before Melt? DSC_Screen->Decision2 XRPD XRPD Confirmation Stress Accelerated Stress (40°C / 75% RH) Stress->XRPD Check for Conversion Decision1->DSC_Screen No (Anhydrous) Decision1->Stress Yes (Solvate/Hydrate) Decision2->XRPD No (Stable Form) Decision2->Stress Yes (Polymorph Transition)

Caption: Decision-tree workflow for identifying metastable polymorphs and solvates using thermal analysis.

Critical Experimental Nuances
  • Hermetic Sealing: Aniline derivatives often sublime before melting.[1] Use hermetically sealed aluminum pans with a pinhole (to release pressure but contain vapor) to ensure the endotherm represents melting, not sublimation [3].

  • TGA-DSC Coupling: Simultaneous TGA-DSC is required to distinguish between desolvation (weight loss + endotherm) and polymorphic transition (no weight loss + exo/endotherm) [4].[1]

Chemical Degradation Pathways[1][3]

The primary degradation vector for pyrrolidinyl anilines is oxidative N-dealkylation and N-oxide formation .[1]

The Degradation Mechanism
  • Initiation: Single Electron Transfer (SET) from the aniline nitrogen to an oxidant (e.g., peroxide impurity in excipients).

  • Propagation: Formation of a radical cation, followed by hydrogen abstraction at the

    
    -carbon of the pyrrolidine ring.
    
  • Fate: This leads to the unstable iminium ion, which hydrolyzes to ring-opened aldehydes or forms the N-oxide [5].[1]

Diagram: Oxidative Degradation Pathway

DegradationPathway Parent N-Phenylpyrrolidine (Parent) Radical Radical Cation (Intermediate) Parent->Radical -e⁻ (Oxidation) NOxide N-Oxide (Stable Impurity) Parent->NOxide +[O] (Direct N-Ox) Iminium Iminium Ion (Reactive Electrophile) Radical->Iminium -H• Hydrolysis Ring Opening (Aldehydes) Iminium->Hydrolysis +H₂O

Caption: Primary oxidative pathways: Direct N-oxidation vs. SET-mediated iminium formation leading to hydrolysis.[1][3][4][5][6][7][8][9]

Experimental Protocols

Protocol A: High-Sensitivity DSC Analysis

Purpose: To detect glass transitions (Tg) and trace polymorphic impurities.[1]

  • Sample Prep: Weigh 2–4 mg of sample into a Tzero Aluminum pan.

  • Reference: Empty Tzero Aluminum pan (matched mass within ±0.1 mg).

  • Purge Gas: Dry Nitrogen at 50 mL/min.

  • Method:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to (Melting Point + 20°C).

    • Critical Step: Isothermal hold for 1 min (erase thermal history).

    • Cool 20°C/min back to 0°C (induce amorphous/crystallization).[1]

    • Ramp 10°C/min to Decomposition.[1]

  • Analysis: Integrate the melting endotherm (

    
    ).[1] A decrease in 
    
    
    
    over time in stored samples indicates increasing amorphous content or degradation.[1]
Protocol B: Oxidative Stress Testing (Solution)

Purpose: To determine the susceptibility of the aniline nitrogen to oxidation.

  • Solvent: 50:50 Acetonitrile:Phosphate Buffer (pH 7.4). Note: pH 7.4 is chosen to mimic physiological conditions where the free base fraction is significant.

  • Stressor: Hydrogen Peroxide (

    
    ) at 0.3% and 3.0%.[1]
    
  • Incubation: 25°C for 24 hours.

  • Quenching: Add Sodium Metabisulfite (

    
    ) to neutralize excess peroxide.
    
  • Detection: UHPLC-UV/MS.

    • Column: C18 (high carbon load to retain polar N-oxides).[1]

    • Wavelength: 254 nm (aniline

      
      ) and 210 nm (pyrrolidine ring).[1]
      
    • Failure Criteria: >0.5% degradation or formation of N-oxide peak (+16 Da mass shift).[1]

Data Presentation: Stability Summary

When reporting stability data for these derivatives, use the following matrix to categorize risk:

ParameterMetricHigh Risk ThresholdMitigation Strategy
Melting Point

(DSC onset)

C
Salt formation (HCl, Tosylate) to increase lattice energy.[1]
Hygroscopicity Mass change (DVS)

at 80% RH
Crystallization from non-polar solvents; avoid amorphous forms.[1]
Oxidative Lability % Degradation (

)

in 24h
Addition of antioxidants (BHT, Ascorbic Acid) in formulation.
Solution pH pKa (Conjugate Acid)

Buffer formulation to pH < 4.0 to maintain protonated state.

References

  • National Institutes of Health (NIH). (2025).[1] 1-Phenylpyrrolidine: Chemical and Physical Properties. PubChem.[1][10] [Link]

  • American Chemical Society (ACS). (2022).[1] Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. ACS Omega.[1] [Link]

  • TA Instruments. (2024).[1] Thermal Analysis in Pharmaceutical Research: DSC and TGA Guidelines. [Link]

  • Mettler Toledo. (2025).[1] Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation. ]">https://www.mt.com[1]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms and Applications. [Link]

Sources

Solubility profile of 2-Methyl-3-(1-pyrrolidinyl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile & Physicochemical Characterization of 2-Methyl-3-(1-pyrrolidinyl)aniline

Executive Summary

2-Methyl-3-(1-pyrrolidinyl)aniline (CAS: 915921-42-5 ) is a specialized heterocyclic building block, primarily utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and CNS-active agents. Its structure—comprising an electron-rich aniline core, a steric-imparting ortho-methyl group, and a lipophilic pyrrolidinyl ring—creates a unique solubility footprint.

This guide provides a comprehensive technical analysis of its solubility behavior. While empirical data for this specific isomer is proprietary or sparse in open literature, this document synthesizes structural activity relationships (SAR), analog data, and thermodynamic principles to establish a robust solubility profile. It further details the standard operating procedures (SOPs) required to empirically validate these values in a laboratory setting.

Physicochemical Characterization

Understanding the solubility of this compound requires dissecting its molecular architecture. The molecule exhibits a "push-pull" electronic character and distinct steric features.

PropertyValue / DescriptionMechanistic Implication
CAS Number 915921-42-5Unique identifier for procurement/verification.[1]
Molecular Formula C₁₁H₁₆N₂Moderate molecular weight (176.26 g/mol ) facilitates dissolution.
Physical State Solid (Crystalline/Powder)Requires energy input (heat/sonication) to overcome lattice energy.
LogP (Predicted) ~2.2 – 2.6Lipophilic. Indicates poor water solubility but high affinity for organic phases.
pKa (Base) ~4.5 (Aniline NH₂)~5.5 (Pyrrolidine N)*Weakly basic. Solubility in water increases significantly at pH < 3.
H-Bond Donors 2 (Aniline -NH₂)Facilitates solubility in protic solvents (Alcohols).
H-Bond Acceptors 2 (Nitrogen atoms)Interactions with polar aprotic solvents (DMSO, DMF).

*Note: The pyrrolidine nitrogen is attached to the aromatic ring, conjugating its lone pair and significantly lowering its basicity compared to aliphatic pyrrolidine.

Structural Analysis Diagram

The following diagram illustrates the functional groups dictating solvent interactions.

ChemicalStructure cluster_solvents Solvent Interaction Potential Core Aniline Core (Aromatic) Me 2-Methyl Group (Lipophilic/Steric) Core->Me Ortho-position Increases LogP Pyr 3-Pyrrolidinyl Ring (Lipophilic Tail) Core->Pyr Meta-position Disrupts Planarity NH2 1-Amino Group (Polar Head) Core->NH2 H-Bond Donor NonPolar Chlorinated/Aprotic (DCM, DMSO) Pyr->NonPolar Van der Waals Polar Polar Protic (MeOH, EtOH) NH2->Polar H-Bonding

Figure 1: Structural dissection of 2-Methyl-3-(1-pyrrolidinyl)aniline highlighting moieties responsible for solvent interactions.

Solubility Profile in Organic Solvents

Based on Hansen Solubility Parameters (HSP) and analog behavior (e.g., N-phenylpyrrolidines), the solubility profile is categorized below.

Category A: High Solubility (>50 mg/mL)

Best for stock solutions and reaction media.

  • Dichloromethane (DCM) / Chloroform: The lipophilic pyrrolidine ring and aromatic core interact favorably with chlorinated solvents via dispersion forces.

  • DMSO / DMF: Excellent solubility due to high dipole moments interacting with the polarizable aromatic system. Recommended for biological assays.

  • Methanol / Ethanol: The primary amine (-NH₂) forms hydrogen bonds with the alcohol hydroxyl groups. Solubility may decrease in higher alcohols (e.g., Isopropanol) without heating.

Category B: Moderate Solubility (10–50 mg/mL)

Suitable for extraction and crystallization.

  • Ethyl Acetate: Good general solvent. Often used as the organic phase in aqueous workups.

  • Tetrahydrofuran (THF): Solubilizes the compound effectively; commonly used in reduction or coupling reactions involving this intermediate.

  • Toluene: Moderate solubility; often requires heating. Useful for recrystallization when paired with a non-polar anti-solvent.

Category C: Low Solubility (<1 mg/mL)

Used as anti-solvents for precipitation.

  • Water (Neutral pH): The hydrophobic bulk (methyl + pyrrolidine + benzene) overwhelms the polar amine, leading to poor aqueous solubility.

  • Hexanes / Heptanes: While the molecule has lipophilic parts, the polarity of the amine functionality typically prevents high solubility in strictly non-polar alkanes at room temperature.

Experimental Protocols (Self-Validating)

To ensure data integrity in your specific application, use the following Saturation Shake-Flask Method . This protocol is the industry standard for generating accurate solubility curves.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation solubility (


) of the compound in a target solvent at 25°C.

Materials:

  • 2-Methyl-3-(1-pyrrolidinyl)aniline (Test Article)[1][2]

  • Target Solvent (HPLC Grade)

  • 0.45 µm Syringe Filter (PTFE or Nylon compatible with solvent)

  • Analytical Balance (0.01 mg precision)

  • Orbital Shaker or Thermomixer

Workflow Diagram:

SolubilityProtocol cluster_methods Quantification Methods Start Start: Weigh Excess Solid Mix Add Solvent & Agitate (24h @ 25°C) Start->Mix Equil Equilibration Phase (Settling) Mix->Equil Filter Filtration (0.45 µm) Remove Undissolved Solid Equil->Filter Analyze Quantification Filter->Analyze HPLC HPLC-UV (Precise) Analyze->HPLC Grav Gravimetric (Rapid) Analyze->Grav

Figure 2: Step-by-step workflow for determining saturation solubility.

Step-by-Step Procedure:

  • Preparation: Place approx. 50 mg of the compound into a 4 mL glass vial.

  • Addition: Add 1.0 mL of the target solvent.

  • Observation:

    • If the solid dissolves completely, the solubility is

      
       mg/mL. Add more solid until saturation is visible (undissolved solid remains).
      
  • Agitation: Cap the vial and shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter) into a tared vessel.

  • Quantification (Gravimetric): Evaporate the solvent under vacuum/nitrogen stream and weigh the residue.

    • Calculation:

      
      
      

Applications in Process Chemistry

The solubility profile dictates the handling of this intermediate in drug development workflows.

  • Reaction Solvent Selection:

    • For Nucleophilic Aromatic Substitution (SNAr): Use DMSO or DMF . The high solubility and high boiling point facilitate the displacement reactions often used to synthesize this core.

    • For Pd-Catalyzed Couplings (Buchwald-Hartwig): Use Toluene or Dioxane . While solubility is moderate at RT, it becomes excellent at reaction temperatures (80–110°C).

  • Purification Strategy (Recrystallization):

    • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.

    • Method: Dissolve in hot Ethanol (Category A); slowly add Water (Category C) until turbidity appears; cool to 4°C to crystallize.

References

  • Sigma-Aldrich. 2-Methyl-3-(1-pyrrolidinyl)aniline Product Specification & Safety Data Sheet.

  • PubChem. Compound Summary for CID 28065542 (2-Methyl-3-(1-pyrrolidinyl)aniline). National Library of Medicine.

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical grounding for solubility prediction).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • BLDpharm. Product Analysis: 2-Methyl-3-(1-pyrrolidinyl)aniline (CAS 915921-42-5).[2]

Sources

Electronic properties and pKa values of 2-Methyl-3-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties and pKa Values of 2-Methyl-3-(1-pyrrolidinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the electronic properties and pKa values of 2-Methyl-3-(1-pyrrolidinyl)aniline. As a senior application scientist, the following sections synthesize fundamental principles with actionable protocols, offering a robust framework for the characterization of this and similar molecules in a drug discovery and development context.

Introduction

2-Methyl-3-(1-pyrrolidinyl)aniline is a substituted aniline that presents an interesting scaffold for medicinal chemistry.[1] The aniline moiety is a well-established pharmacophore found in a variety of therapeutic agents, particularly in the development of kinase inhibitors for oncology.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a common feature in drug discovery, valued for its ability to introduce three-dimensionality and favorable physicochemical properties.[2]

A thorough understanding of the electronic properties and pKa of this molecule is critical for predicting its behavior in biological systems. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement. This guide will detail the computational and experimental methodologies required to elucidate these key characteristics.

Part 1: Electronic Properties and Their Significance

The electronic properties of a molecule dictate its reactivity, stability, and intermolecular interactions. For a potential drug candidate like 2-Methyl-3-(1-pyrrolidinyl)aniline, understanding these characteristics provides insight into its mechanism of action and potential liabilities.

Key Electronic Descriptors
  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.[3] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions with biological targets.

  • Partial Atomic Charges: The distribution of electron density across the molecule, quantified as partial charges on each atom, influences its polarity, solubility, and ability to form hydrogen bonds. The partial charge on the aniline nitrogen is particularly important for predicting its basicity.[4]

The substituents on the aniline ring significantly modulate these properties. The methyl group at the 2-position is a weak electron-donating group, while the pyrrolidinyl group at the 3-position is a stronger electron-donating group due to the lone pair of electrons on the nitrogen atom. These groups collectively increase the electron density of the aromatic ring and the aniline nitrogen, which is expected to raise the HOMO energy and influence the molecule's overall reactivity and basicity.

Computational Workflow for Determining Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to determine a molecule's electronic properties.[5][6]

G cluster_0 Computational Workflow for Electronic Properties mol_structure 1. Construct 3D Structure of 2-Methyl-3-(1-pyrrolidinyl)aniline geometry_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geometry_opt Initial Guess freq_calc 3. Frequency Calculation to Confirm Minimum Energy geometry_opt->freq_calc Optimized Structure property_calc 4. Single-Point Energy Calculation for Electronic Properties (e.g., Larger Basis Set) freq_calc->property_calc Verified Minimum analysis 5. Analysis of Results: HOMO/LUMO, MEP, NBO Charges property_calc->analysis Calculated Properties

Caption: Workflow for DFT-based calculation of electronic properties.

Detailed Protocol for Computational Analysis
  • Molecular Structure Generation: Construct the 3D structure of 2-Methyl-3-(1-pyrrolidinyl)aniline using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is using the B3LYP functional with a 6-31G* basis set.[7]

  • Frequency Calculation: Following optimization, a frequency calculation should be performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: To obtain more accurate electronic properties, a single-point energy calculation is typically performed on the optimized geometry using a larger basis set, such as 6-311++G(d,p).

  • Property Analysis: From the output of the single-point energy calculation, the following can be extracted and analyzed:

    • HOMO and LUMO energies.

    • The molecular electrostatic potential map can be generated.

    • Partial atomic charges can be determined using methods like Natural Bond Orbital (NBO) analysis.

Part 2: pKa and Its Central Role in Drug Development

The acid dissociation constant (Ka), or its logarithmic form pKa, is a measure of the strength of an acid in solution. For an amine like 2-Methyl-3-(1-pyrrolidinyl)aniline, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid.

The pKa value is a critical determinant of a drug's ADME properties.[8] The degree of ionization of a drug at a given physiological pH (e.g., in the stomach, intestines, or blood) affects its solubility, membrane permeability, and binding to its target and off-target proteins.

For 2-Methyl-3-(1-pyrrolidinyl)aniline, there are two nitrogen atoms that can be protonated: the aniline nitrogen and the pyrrolidine nitrogen. The aniline nitrogen is generally less basic than the aliphatic amine of the pyrrolidine ring due to the delocalization of the lone pair into the aromatic system. Therefore, the pyrrolidine nitrogen is expected to have a higher pKa.

Factors Influencing the pKa of 2-Methyl-3-(1-pyrrolidinyl)aniline
  • Electron-Donating Groups: The methyl and pyrrolidinyl groups are both electron-donating. They increase the electron density on the nitrogen atoms, making them more basic and thus increasing their pKa values.

  • Steric Effects: The ortho-methyl group may introduce some steric hindrance that could affect the solvation of the protonated form, potentially influencing the pKa.

Experimental Determination of pKa

Potentiometric titration is a highly accurate and standard method for determining pKa values.[9][10]

G cluster_1 Potentiometric Titration Workflow for pKa Determination sample_prep 1. Prepare a solution of the analyte at a known concentration. calibration 2. Calibrate the pH meter with standard buffers. sample_prep->calibration titration 3. Titrate the analyte solution with a standardized solution of a strong acid (e.g., HCl). calibration->titration data_acq 4. Record pH as a function of the volume of titrant added. titration->data_acq analysis 5. Plot the titration curve (pH vs. volume) and determine the pKa at the half-equivalence point(s). data_acq->analysis

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration
  • Sample Preparation: Accurately weigh a sample of 2-Methyl-3-(1-pyrrolidinyl)aniline and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.[8]

  • Titrant Preparation: Prepare a standardized solution of a strong acid, such as hydrochloric acid.

  • Titration: Place the sample solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Add the acid titrant in small, precise increments, allowing the pH to stabilize after each addition.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. Since there are two basic centers, two inflection points and two pKa values are expected.

Computational Prediction of pKa

Computational methods can also be used to estimate pKa values. This is often done by calculating the free energy change of the protonation/deprotonation reaction in a simulated aqueous environment.[11] There is often a good correlation between calculated electronic properties, such as the partial charge on the nitrogen atom or the molecular electrostatic potential, and the experimental pKa.[12]

Data Summary and Interpretation

The following table outlines the expected properties and the methodologies to determine them.

PropertyMethodologyExpected Influence of SubstituentsSignificance in Drug Development
Electronic Properties
HOMO-LUMO GapDFT CalculationsElectron-donating groups are expected to decrease the gap, suggesting higher reactivity.Indicates chemical stability and potential for metabolic reactions.
Molecular Electrostatic PotentialDFT CalculationsNegative potential is expected around the nitrogen atoms, indicating sites for electrophilic attack or hydrogen bonding.[11]Predicts intermolecular interactions with biological targets.
pKa Values
pKa1 (Pyrrolidine N)Potentiometric Titration, UV-Vis SpectrophotometryExpected to be in the range of a typical secondary aliphatic amine (around 10-11), increased by the electron-donating aniline moiety.Governs solubility and absorption in the gastrointestinal tract. A higher pKa means it will be mostly protonated at physiological pH.
pKa2 (Aniline N)Potentiometric Titration, UV-Vis SpectrophotometryExpected to be higher than that of aniline (pKa ≈ 4.6) due to the electron-donating methyl and pyrrolidinyl groups.[13]Influences binding to the target protein, as the charge state of the aniline nitrogen can be critical for forming key interactions in the binding pocket of kinases, for example.[1]

Conclusion

A comprehensive characterization of the electronic properties and pKa values of 2-Methyl-3-(1-pyrrolidinyl)aniline is essential for its evaluation as a potential drug candidate. The methodologies outlined in this guide, combining both computational and experimental approaches, provide a robust framework for obtaining this critical data. The interplay of the methyl and pyrrolidinyl substituents on the aniline core presents a unique electronic and acid-base profile that warrants detailed investigation to unlock its full potential in medicinal chemistry.

References

  • Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed. (2013, September 15).
  • Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry: Xenobiotica - Taylor & Francis. (2008, September 22).
  • Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines - STM Open Library. (2025, July 4).
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  • A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline–pyrrole copolymer | Request PDF - ResearchGate.
  • 2-methyl-3-pyrrolidin-3-yl-1H-indole | C13H16N2 | CID 46197683 - PubChem.
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An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-(1-pyrrolidinyl)aniline is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to the medicinal chemistry and drug development community. This guide provides a comprehensive overview of the primary synthetic pathways to this important aniline derivative. We will delve into the mechanistic underpinnings of each route, offering a critical analysis of their respective advantages and limitations. Detailed experimental protocols and comparative data are presented to equip researchers with the practical knowledge required for successful synthesis and optimization.

Introduction: The Significance of the 2-Methyl-3-(1-pyrrolidinyl)aniline Scaffold

The 2-methyl-3-(1-pyrrolidinyl)aniline core is a prevalent feature in a range of bioactive molecules, contributing to their desired pharmacological profiles. The strategic placement of the methyl and pyrrolidinyl groups on the aniline ring influences the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of drug-receptor interactions. A thorough understanding of the synthetic routes to this compound is paramount for the efficient exploration of new chemical space in drug discovery programs. This guide will focus on the most scientifically robust and practically relevant methods for its preparation.

Key Synthetic Strategies

The synthesis of 2-Methyl-3-(1-pyrrolidinyl)aniline can be approached through several distinct strategies. The most prominent and effective methods include:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.

  • Nucleophilic Aromatic Substitution (SNAr): A classic method for the formation of aryl-nitrogen bonds.

  • Reductive Amination: A versatile method for the formation of amines from carbonyl compounds.

Each of these pathways will be discussed in detail, with an emphasis on the chemical logic behind the chosen reagents and conditions.

Pathway I: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction is a highly effective method for the synthesis of 2-Methyl-3-(1-pyrrolidinyl)aniline.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (or triflate) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative\nAddition Complex + Ar-X Ar-X 2-Halo-6-methylaniline derivative Pd(II)-Amido Complex Pd(II)-Amido Complex Oxidative\nAddition Complex->Pd(II)-Amido Complex + Amine + Base Amine (Pyrrolidine) Pyrrolidine Base Base Product 2-Methyl-3-(1-pyrrolidinyl)aniline Pd(II)-Amido Complex->Product Reductive Elimination Product->Pd(0)L_n Regenerates Catalyst

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Procedure

A general procedure for the Buchwald-Hartwig amination to synthesize the target compound is as follows:

Materials:

  • 3-Bromo-2-methylaniline (or 3-iodo-2-methylaniline)

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)[4]

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-methylaniline (1.0 equiv), palladium(II) acetate (0.02 equiv), and the phosphine ligand (0.04 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Add the base (e.g., sodium tert-butoxide, 1.4 equiv) and pyrrolidine (1.2 equiv).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Methyl-3-(1-pyrrolidinyl)aniline.

Discussion of Key Parameters
  • Choice of Halide: Aryl iodides and bromides are generally more reactive than chlorides.[2] The choice often depends on the availability and cost of the starting material.

  • Ligand Selection: The nature of the phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands often enhance the rate of both oxidative addition and reductive elimination.[1][4] Bidentate ligands like BINAP and DPPF have shown to be effective.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide and cesium carbonate are commonly used.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene and dioxane are preferred to prevent quenching of the base and interference with the catalytic cycle.[2]

Pathway II: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for forming bonds to aromatic rings.[5] This pathway is viable for the synthesis of 2-Methyl-3-(1-pyrrolidinyl)aniline, particularly when the aniline precursor is activated by electron-withdrawing groups.[6][7]

Mechanistic Principles

The SNAr mechanism involves two key steps:

  • Nucleophilic Attack: The nucleophile (pyrrolidine) attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8]

  • Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.

The rate of an SNAr reaction is significantly enhanced by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the Meisenheimer complex through resonance.[7][8]

SNAr_Mechanism Substrate Activated 2-Halo-6-methylaniline (e.g., with -NO2 group) Meisenheimer\nComplex Meisenheimer Complex Substrate->Meisenheimer\nComplex + Pyrrolidine Nucleophile Pyrrolidine Product 2-Methyl-3-(1-pyrrolidinyl)aniline derivative Meisenheimer\nComplex->Product - Leaving Group

Caption: General mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: A Representative Procedure

Materials:

  • 2-Fluoro-6-methyl-3-nitroaniline (or other suitably activated haloaniline)

  • Pyrrolidine

  • A base (e.g., potassium carbonate, triethylamine)

  • A polar aprotic solvent (e.g., DMSO, DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-6-methyl-3-nitroaniline (1.0 equiv) in the polar aprotic solvent (e.g., DMSO).

  • Add the base (e.g., potassium carbonate, 2.0 equiv) and pyrrolidine (1.5 equiv).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • If the nitro group was used as an activating group, it can be subsequently reduced to the amine using standard conditions (e.g., H₂, Pd/C or SnCl₂).

Causality in Experimental Choices
  • Leaving Group: Fluorine is often the best leaving group for SNAr reactions, despite being the least reactive halide in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[7]

  • Solvent: Polar aprotic solvents are ideal as they can solvate the cationic counter-ion of the base but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity.

  • Activating Group: The presence and position of an electron-withdrawing group are critical for the feasibility of this reaction. Without it, the reaction conditions would need to be much harsher.

Pathway III: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines.[9][10] This approach involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[10][11]

Mechanistic Rationale

The reaction proceeds in two main stages:

  • Imine/Enamine Formation: The amine (in this case, a precursor to the aniline) reacts with a carbonyl compound (pyrrolidinone) to form an imine or enamine intermediate. This step is typically reversible and often acid-catalyzed.

  • Reduction: A reducing agent is used to reduce the C=N double bond of the imine or the C=C double bond of the enamine to form the final amine product.

Reductive_Amination Aniline_Precursor 2-Amino-6-methyl- cyclohexanone derivative Imine_Enamine Imine/Enamine Intermediate Aniline_Precursor->Imine_Enamine + Pyrrolidinone - H₂O Pyrrolidinone Pyrrolidin-2-one Product 2-Methyl-3-(1-pyrrolidinyl)aniline (after aromatization) Imine_Enamine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Simplified schematic of a reductive amination pathway.

Experimental Protocol: A Conceptual Approach

A direct reductive amination of a suitable aniline precursor with pyrrolidinone can be challenging. A more plausible multi-step sequence is often employed:

Materials:

  • A suitable precursor such as 2-methyl-3-nitroaniline.

  • A carbonyl compound like γ-butyrolactone or a protected pyrrolidinone derivative.

  • A reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride).[11]

  • An acid catalyst (e.g., acetic acid).

  • A suitable solvent (e.g., dichloromethane (DCM), dichloroethane (DCE)).

Procedure (Illustrative):

  • The aniline precursor (e.g., 2-methyl-3-nitroaniline) is reacted with a suitable carbonyl compound that can ultimately form the pyrrolidine ring.

  • A reducing agent is added to the reaction mixture to reduce the intermediate imine/enamine.

  • Subsequent chemical transformations, such as reduction of the nitro group and cyclization/aromatization steps, would be necessary to arrive at the final product.

Key Considerations for Reductive Amination
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is often preferred for reductive aminations as it can be used in the presence of the carbonyl compound.[11]

  • pH Control: The formation of the imine/enamine is typically favored under slightly acidic conditions.

  • Substrate Scope: The success of this pathway is highly dependent on the choice of the starting aniline precursor and the carbonyl partner.

Comparative Analysis of Synthesis Pathways

PathwayAdvantagesDisadvantagesKey Considerations
Buchwald-Hartwig Amination High functional group tolerance, broad substrate scope, generally high yields.[1][3]Requires expensive palladium catalysts and ligands, sensitive to air and moisture.[2]Ligand and base selection are critical for success.
Nucleophilic Aromatic Substitution Can be cost-effective, avoids transition metals.Requires an activated aromatic ring with electron-withdrawing groups, may require harsh conditions.[5][6]Position of the activating group is crucial.
Reductive Amination Utilizes readily available starting materials, generally mild reaction conditions.[9][10]May require a multi-step sequence, potential for side reactions.Choice of reducing agent and control of pH are important.

Conclusion and Future Perspectives

The synthesis of 2-Methyl-3-(1-pyrrolidinyl)aniline can be effectively achieved through several established synthetic methodologies. The Buchwald-Hartwig amination stands out as a highly versatile and reliable method, albeit with considerations for cost and sensitivity. Nucleophilic aromatic substitution offers a more classical and potentially economical alternative, provided a suitably activated substrate is available. Reductive amination presents a flexible approach, though it may necessitate more intricate synthetic design.

The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, cost considerations, and the specific functional groups present in the molecule. As the demand for novel pharmaceuticals containing this scaffold continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methods will remain an active area of research.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • National Institutes of Health. Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • DiVA portal. Synthesis of substituted pyrrolidines. [Link]

  • NPTEL. Nucleophilic Aromatic Substitution. [Link]

  • WordPress. Reductive Amination. [Link]

  • Semantic Scholar. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Green Chemistry (RSC Publishing). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

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Methodological & Application

Application Notes and Protocols for 2-Methyl-3-(1-pyrrolidinyl)aniline in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of 2-Methyl-3-(1-pyrrolidinyl)aniline as a Novel Ligand

In the dynamic field of catalytic chemistry, the design and application of novel ligands are paramount to advancing synthetic methodologies. 2-Methyl-3-(1-pyrrolidinyl)aniline emerges as a promising, yet underexplored, ligand candidate. Its unique electronic and steric profile, characterized by an electron-donating methyl group and a tertiary amine-containing pyrrolidinyl substituent on an aniline backbone, suggests significant potential in various catalytic transformations. This guide provides a comprehensive overview of the prospective applications of 2-Methyl-3-(1-pyrrolidinyl)aniline in catalysis, with a focus on palladium-catalyzed cross-coupling reactions. The protocols and insights presented herein are designed to serve as a foundational resource for researchers seeking to harness the capabilities of this intriguing molecule.

The structural features of 2-Methyl-3-(1-pyrrolidinyl)aniline, specifically the presence of a pyrrolidino group, suggest its potential utility in specialized catalytic reactions. Research has indicated that anilines bearing a pyrrolidino substituent can be preferentially oxidized under mild, aerobic conditions in palladium-catalyzed reactions.[1] This observation forms the basis for the proposed application of 2-Methyl-3-(1-pyrrolidinyl)aniline in selective cross-coupling reactions.

Synthesis and Characterization

The synthesis of 2-Methyl-3-(1-pyrrolidinyl)aniline can be approached through several established synthetic routes for N-arylation of amines. A common method involves the palladium-catalyzed Buchwald-Hartwig amination, which facilitates the coupling of an aryl halide with an amine.[2][3]

General Synthetic Protocol: Buchwald-Hartwig Amination

A plausible synthetic route to 2-Methyl-3-(1-pyrrolidinyl)aniline involves the coupling of 3-bromo-2-methylaniline with pyrrolidine using a palladium catalyst and a suitable phosphine ligand.

Materials:

  • 3-bromo-2-methylaniline

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add anhydrous toluene to the flask, followed by 3-bromo-2-methylaniline (1.0 equivalent).

  • Finally, add pyrrolidine (1.2 equivalents) to the reaction mixture.

  • Seal the flask and heat the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-Methyl-3-(1-pyrrolidinyl)aniline.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling

A highly promising application for 2-Methyl-3-(1-pyrrolidinyl)aniline lies in the selective synthesis of unsymmetrical 2-aminobiphenyls via a palladium-catalyzed aerobic oxidative cross-coupling reaction.[1] In this transformation, the pyrrolidino-substituted aniline is proposed to be preferentially oxidized, enabling its coupling with other aniline derivatives.

Scientific Rationale and Mechanistic Insights

The catalytic cycle for this type of reaction is believed to involve the aerobic oxidation of the palladium(0) catalyst to a palladium(II) species. The aniline bearing the pyrrolidino group is thought to coordinate to the palladium center, followed by a C-H activation step to form a palladacycle intermediate. This intermediate can then react with a second aniline molecule, leading to the formation of the C-N bond and the desired biphenyl product upon reductive elimination. The use of oxygen as the terminal oxidant makes this an environmentally benign and economically attractive method.[1]

Catalytic_Cycle Pd0 Pd(0)L_n PdII Pd(II)L_n Pd0->PdII Oxidation O2 O₂ (Air) O2->PdII H2O H₂O Palladacycle Palladacycle Intermediate PdII->Palladacycle C-H Activation Aniline1 2-Methyl-3-(1-pyrrolidinyl)aniline Aniline1->Palladacycle Coupling_Intermediate Coupling Intermediate Palladacycle->Coupling_Intermediate Coordination & Insertion Aniline2 Second Aniline Aniline2->Coupling_Intermediate Coupling_Intermediate->Pd0 Release of Product Product Unsymmetrical 2-Aminobiphenyl Coupling_Intermediate->Product Reductive Elimination

Caption: Proposed catalytic cycle for the aerobic oxidative aniline-aniline cross-coupling.

Experimental Protocol

Materials:

  • 2-Methyl-3-(1-pyrrolidinyl)aniline

  • Aryl amine (coupling partner)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Toluene

  • Oxygen (from air or a balloon)

  • Standard laboratory glassware for reflux and inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-Methyl-3-(1-pyrrolidinyl)aniline (1.0 mmol), the aryl amine coupling partner (2.0 mmol), and Pd(TFA)₂ (5 mol%).

  • Add toluene (5 mL) to the flask.

  • Attach an oxygen-filled balloon to the top of the condenser or leave the reaction open to the air (if safety permits).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical 2-aminobiphenyl.

Data Presentation: Expected Outcomes

The following table illustrates hypothetical results for the cross-coupling of 2-Methyl-3-(1-pyrrolidinyl)aniline with various anilines, based on trends observed for similar reactions.

EntryAryl Amine Coupling PartnerExpected Yield (%)Notes
1Aniline85High selectivity for the cross-coupled product is anticipated.
24-Methoxyaniline90Electron-donating groups on the coupling partner may enhance reactivity.
34-Chloroaniline75Electron-withdrawing groups might slightly decrease the reaction rate.
42,6-Dimethylaniline60Steric hindrance on the coupling partner could lead to lower yields.

Potential in Other Cross-Coupling Reactions

The structural motifs of 2-Methyl-3-(1-pyrrolidinyl)aniline also suggest its utility as a ligand in other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide, the electron-rich nature of 2-Methyl-3-(1-pyrrolidinyl)aniline could enhance the oxidative addition step of the catalytic cycle.[4][5]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent Start->Reagents Catalyst Add Pd Catalyst and 2-Methyl-3-(1-pyrrolidinyl)aniline Ligand Reagents->Catalyst Heat Heat under Inert Atmosphere Catalyst->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Quench and Extract Monitor->Quench Purify Column Chromatography Quench->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

As a bidentate N,N'-type ligand, 2-Methyl-3-(1-pyrrolidinyl)aniline could be effective in the Buchwald-Hartwig amination for the formation of C-N bonds. The aniline nitrogen and the pyrrolidinyl nitrogen can potentially coordinate to the palladium center, stabilizing the catalytic species and facilitating the reductive elimination step.[2][6]

Conclusion and Future Outlook

2-Methyl-3-(1-pyrrolidinyl)aniline represents a ligand with considerable, yet largely untapped, potential in catalysis. Its unique electronic and steric properties make it a compelling candidate for facilitating challenging cross-coupling reactions, particularly in the aerobic oxidative coupling of anilines. The protocols and theoretical framework provided in this guide are intended to catalyze further investigation into the applications of this and structurally related ligands. Future research should focus on a detailed exploration of its coordination chemistry, mechanistic studies to elucidate its precise role in catalytic cycles, and an expansion of its applications to a broader range of synthetic transformations. Such efforts will undoubtedly contribute to the development of more efficient and selective catalytic systems for the synthesis of complex molecules in academia and industry.

References

  • Shang, M., Feu, K. S., Vantourout, J. C., Barton, L. M., Osswald, H. L., Kato, N., Gagaring, K., McNamara, C. W., Chen, G., & Baran, P. S. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3954–3958. [Link]

  • (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. Organic Letters, 21(18), 7279–7283. [Link]

  • Nolan, S. P., & Çetinkaya, B. (1999). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(11), 6375-6496. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • (2012). Palladium-catalyzed, pyrrolidine-mediated arylmethylation of ketones and aldehydes with coumarinyl(methyl) acetates. Tetrahedron Letters, 53(39), 5275-5278. [Link]

  • (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1634-1643. [Link]

  • (2021). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society, 143(31), 12068-12076. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Diamine ligands in copper-catalyzed reactions. Chemical Science, 2(1), 27-50. [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [Link]

  • (2025). Synthesis, characterization and biological activity of some transition metal complexes of Pyrrolidine derivatives. Journal of the Serbian Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society, 132(33), 11419–11421. [Link]

  • (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • (2012). Synthesis, characterization and catalytic activity of mixed ligand transition metal complexes. Der Pharma Chemica, 4(2), 656-663. [Link]

  • (2022). Palladium-Catalyzed Enantioselective (2- Naphthyl)methylation of Azaarylmethyl Amines. Angewandte Chemie International Edition, 61(21), e202201985. [Link]

  • (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Strategic Coupling of 2-Methyl-3-(1-pyrrolidinyl)aniline: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Strategic Value of the Substituted Aniline Scaffold

In the landscape of modern drug discovery and materials science, the substituted aniline core is a privileged scaffold. Its unique electronic and structural properties make it a versatile building block for creating complex molecular architectures with tailored functions. 2-Methyl-3-(1-pyrrolidinyl)aniline, in particular, presents an interesting synthetic platform. The presence of a secondary amine, a tertiary aniline nitrogen, and an ortho-methyl group provides a unique steric and electronic environment that requires careful consideration during molecular elaboration.

This guide provides detailed application notes and robust protocols for the transition-metal-catalyzed cross-coupling reactions of 2-Methyl-3-(1-pyrrolidinyl)aniline. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering insights grounded in established mechanistic principles. The protocols described herein are designed to be self-validating systems for researchers, scientists, and drug development professionals aiming to leverage this valuable scaffold.

Pillar 1: Understanding the Core Chemistry - Palladium-Catalyzed Cross-Coupling

The formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds on the aniline scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. These transformations have revolutionized synthetic chemistry due to their broad functional group tolerance and high efficiency.[1][2][3] The three primary reactions relevant to derivatizing our target molecule are the Buchwald-Hartwig Amination, the Suzuki-Miyaura Coupling, and the Sonogashira Coupling.

The Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is the most direct method for coupling 2-Methyl-3-(1-pyrrolidinyl)aniline, as it utilizes the inherent nucleophilicity of the aniline's N-H bond to form a new bond with an aryl or heteroaryl (pseudo)halide.[1][4] The choice of catalyst, ligand, base, and solvent is paramount for success, especially given the steric hindrance from the ortho-methyl group.

  • Catalyst & Ligand System: The heart of the Buchwald-Hartwig reaction is the palladium catalyst and its associated phosphine ligand. While simple catalysts like Pd(OAc)₂ can be used, they require activation to the active Pd(0) state. Pre-formed Pd(0) sources like Pd₂(dba)₃ are often more reliable. The ligand is not a passive spectator; it dictates the catalyst's stability, reactivity, and substrate scope.[5][6] For sterically demanding anilines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior.[7] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the monoligated Pd(0) species necessary for oxidative addition.[1][8]

  • The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the aniline, forming the palladium-amido complex intermediate. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this purpose. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used in some cases, particularly with more reactive aryl halides, to improve tolerance for base-sensitive functional groups.[2]

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are standard. They effectively solubilize the catalyst complex and reactants without interfering with the catalytic cycle.

C-C Bond Formation: Suzuki and Sonogashira Couplings

To perform C-C couplings like the Suzuki or Sonogashira reactions, the 2-Methyl-3-(1-pyrrolidinyl)aniline molecule must first be functionalized into an aryl halide or triflate. This can be readily achieved via a Sandmeyer reaction (diazotization of the aniline followed by treatment with a copper(I) halide). Once converted, for instance, to 2-bromo-1-methyl-3-(1-pyrrolidinyl)benzene, this new substrate can participate in a host of C-C coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl halide derivative with an organoboron species, typically a boronic acid or ester.[9][10] It is exceptionally versatile for creating biaryl structures. The mechanism involves activation of the organoboron reagent by a base (e.g., K₂CO₃, K₃PO₄), which facilitates the transfer of the organic group to the palladium center (transmetalation).[11]

  • Sonogashira Coupling: This reaction forges a bond between an aryl halide and a terminal alkyne, creating valuable arylalkyne structures.[12][13] The classic protocol uses a dual-catalyst system of palladium and copper(I). The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13][14]

Pillar 2: Verifiable Protocols & Methodologies

The following protocols are designed as robust starting points for optimization. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Experimental Workflow Overview

The general procedure for these coupling reactions follows a consistent workflow, which is crucial for reproducibility.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification p1 1. Add solids: (Aryl Halide, Coupling Partner, Base) p2 2. Add Palladium Precatalyst & Ligand p1->p2 p3 3. Seal Vessel & Purge with Inert Gas p2->p3 r1 4. Add Anhydrous, Degassed Solvent p3->r1 r2 5. Heat to Temperature & Stir r1->r2 r3 6. Monitor Progress (TLC / LC-MS) r2->r3 w1 7. Cool & Quench Reaction r3->w1 w2 8. Liquid-Liquid Extraction w1->w2 w3 9. Dry, Filter & Concentrate w2->w3 w4 10. Column Chromatography w3->w4 w5 Pure Product w4->w5

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Buchwald-Hartwig C-N Coupling of 2-Methyl-3-(1-pyrrolidinyl)aniline

This protocol details the coupling of the title aniline with a representative aryl bromide.

Reaction Scheme: Aniline + Aryl Bromide → N-Aryl-2-Methyl-3-(1-pyrrolidinyl)aniline

ComponentReagent/MaterialMol. Wt.MmolEquiv.
Amine 2-Methyl-3-(1-pyrrolidinyl)aniline190.281.01.0
Aryl Halide 4-Bromotoluene171.041.21.2
Pd Precatalyst Pd₂(dba)₃915.720.020.02
Ligand XPhos476.650.080.08
Base Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Solvent Toluene (anhydrous)--~5 mL

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Methyl-3-(1-pyrrolidinyl)aniline (190 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Suzuki C-C Coupling of a Functionalized Aniline Derivative

This protocol assumes the starting material has been converted to 2-bromo-1-methyl-3-(1-pyrrolidinyl)benzene.

Reaction Scheme: Aryl Bromide + Boronic Acid → Biaryl Product

ComponentReagent/MaterialMol. Wt.MmolEquiv.
Aryl Halide 2-bromo-1-methyl-3-(1-pyrrolidinyl)benzene254.161.01.0
Boronic Acid Phenylboronic Acid121.931.51.5
Pd Catalyst Pd(PPh₃)₄1155.560.030.03
Base Potassium Carbonate (K₂CO₃)138.212.02.0
Solvent 1,4-Dioxane / Water--4 mL / 1 mL

Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask containing a stir bar, add the aryl bromide (254 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of water (both previously degassed by sparging with N₂ or Ar for 20 minutes).

  • Reaction: Heat the mixture to 90 °C and stir.

  • Monitoring: Monitor for the disappearance of the aryl bromide starting material via TLC or LC-MS (typically 8-16 hours).

  • Work-up & Purification: Follow steps 7-10 from the Buchwald-Hartwig protocol.

Pillar 3: Mechanistic Visualization

Understanding the catalytic cycle is key to troubleshooting and optimizing reactions. The diagrams below illustrate the widely accepted mechanisms for the Buchwald-Hartwig and Suzuki couplings.

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NHR') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product amine R'-NH₂ amine->oa_complex base Base base->amido_complex halide Ar-X halide->oa_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

G pd0 Pd(0)L₂ oa_complex (Ar¹)Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex (Ar¹)Pd(II)(Ar²)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² trans_complex->product halide Ar¹-X halide->oa_complex boronic Ar²-B(OH)₂ boronic->trans_complex base Base base->trans_complex

Sources

The Strategic Application of 2-Methyl-3-(1-pyrrolidinyl)aniline in the Synthesis of Pharmaceutical Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. The strategic selection of starting materials and key intermediates is paramount to the efficient and successful synthesis of new chemical entities. 2-Methyl-3-(1-pyrrolidinyl)aniline emerges as a compelling building block for drug discovery and development. Its unique substitution pattern, featuring a nucleophilic aniline moiety ortho to a methyl group and meta to a pyrrolidine ring, offers a combination of steric and electronic properties that can be strategically exploited to construct complex, bioactive molecules. The pyrrolidine motif is a prevalent feature in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and engage in key binding interactions with biological targets[1][2]. This guide provides detailed application notes and protocols for the utilization of 2-Methyl-3-(1-pyrrolidinyl)aniline in the preparation of pharmaceutical intermediates, with a focus on reactions of significant industrial and academic relevance.

Core Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a starting material is a prerequisite for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 915921-42-5[3]
Molecular Formula C₁₁H₁₆N₂[3]
Molecular Weight 176.26 g/mol [3]
Appearance Not specified, likely a solid or oil-
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[3]

Safety and Handling: 2-Methyl-3-(1-pyrrolidinyl)aniline should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Key Synthetic Transformations and Protocols

The primary amino group of 2-Methyl-3-(1-pyrrolidinyl)aniline is the main handle for synthetic elaboration. The following sections detail representative protocols for its functionalization via N-acylation and palladium-catalyzed cross-coupling reactions, which are foundational methods in pharmaceutical synthesis[4][5][6].

N-Acylation: Formation of Amide-Containing Intermediates

N-acylation is a fundamental transformation for the synthesis of amides, which are key functional groups in a vast array of pharmaceuticals. The following protocol describes a general procedure for the N-acylation of 2-Methyl-3-(1-pyrrolidinyl)aniline with a substituted benzoyl chloride.

Causality Behind Experimental Choices:

  • Base: A mild base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the protonation of the starting aniline, which would render it unreactive.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are common choices as they are relatively inert and effectively solubilize the reactants.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol: N-Acylation with 4-Fluorobenzoyl Chloride

N_Acylation_Workflow

Materials:

  • 2-Methyl-3-(1-pyrrolidinyl)aniline

  • 4-Fluorobenzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Methyl-3-(1-pyrrolidinyl)aniline (1.0 eq).

  • Dissolve the aniline in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the desired N-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinyl)aniline.

Expected Outcome & Characterization: The product is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. While specific yield data for this exact reaction is not readily available in the literature, similar N-acylations of anilines can proceed in good to excellent yields (70-95%)[7].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds and are extensively used in the synthesis of pharmaceutical compounds, including kinase inhibitors and GPCR modulators[8][9].

The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide or triflate to form a diaryl amine[4][5]. This reaction is particularly useful for synthesizing complex aniline derivatives that are precursors to a wide range of bioactive molecules.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP). These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle[10].

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a water-free environment, which is crucial for the stability of the catalyst and reactants.

Experimental Protocol: Buchwald-Hartwig Amination with 2-Bromopyridine

Buchwald_Hartwig_Workflow

Materials:

  • 2-Methyl-3-(1-pyrrolidinyl)aniline

  • 2-Bromopyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Celite®

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a glovebox or under an inert atmosphere, add 2-Methyl-3-(1-pyrrolidinyl)aniline (1.2 eq), 2-bromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a Schlenk tube equipped with a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl amine.

Expected Outcome & Characterization: The product, N-(2-methyl-3-(1-pyrrolidinyl)phenyl)pyridin-2-amine, is a key scaffold in many kinase inhibitors. The yield for such reactions can vary widely depending on the specific substrates and conditions but typically ranges from 60-90% for efficient systems[10][11]. Characterization should be performed using ¹H NMR, ¹³C NMR, and HRMS.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide[5][12]. While 2-Methyl-3-(1-pyrrolidinyl)aniline itself does not directly participate as a coupling partner in its native form, it can be readily converted to an aryl halide or boronic acid derivative for subsequent Suzuki coupling. For instance, the aniline can be diazotized and converted to an aryl bromide via a Sandmeyer reaction. This section will assume the successful conversion to the corresponding aryl bromide, 1-bromo-2-methyl-3-(1-pyrrolidinyl)benzene , and detail its subsequent Suzuki coupling.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential. The choice of ligand (e.g., PPh₃, dppf) is crucial for stabilizing the catalyst and promoting the reaction.

  • Base: An aqueous solution of a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required for the transmetalation step.

  • Solvent System: A two-phase solvent system, typically an organic solvent like dioxane, toluene, or DME with water, is used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling with Pyrimidine-5-boronic acid

Suzuki_Miyaura_Workflow

Materials:

  • 1-Bromo-2-methyl-3-(1-pyrrolidinyl)benzene (prepared from the corresponding aniline)

  • Pyrimidine-5-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2M Aqueous potassium carbonate (K₂CO₃) solution

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 1-bromo-2-methyl-3-(1-pyrrolidinyl)benzene (1.0 eq), pyrimidine-5-boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add 1,4-dioxane (to achieve a concentration of approx. 0.1 M of the aryl bromide).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the 2M aqueous K₂CO₃ solution (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours, or until complete consumption of the starting material is observed by TLC/LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Expected Outcome & Characterization: The product, 5-(2-methyl-3-(1-pyrrolidinyl)phenyl)pyrimidine, represents a core structure found in many kinase inhibitors. Suzuki couplings are generally high-yielding, often in the range of 75-95%[13][14]. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion: A Versatile Intermediate for Modern Drug Discovery

2-Methyl-3-(1-pyrrolidinyl)aniline is a strategically valuable intermediate for the synthesis of complex pharmaceutical building blocks. Its aniline functionality provides a reliable handle for a variety of high-yield transformations, including N-acylation and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide serve as a robust starting point for researchers and drug development professionals to explore the synthetic utility of this compound. The ability to readily introduce diverse aryl, heteroaryl, and acyl groups makes 2-Methyl-3-(1-pyrrolidinyl)aniline a powerful tool in the construction of libraries of novel compounds for screening and lead optimization in the pursuit of new therapeutics.

References

  • Buchwald-Hartwig Coupling. Organic Synthesis. [URL: https://www.organic-synthesis.org/alpha/buchwald-hartwig-coupling]
  • Buchwald–Hartwig amination. In: Wikipedia. [URL: https://en.wikipedia.
  • Synthesis of substituted pyrrolidines. DiVA portal. [URL: https://www.diva-portal.org/smash/get/diva2:1105333/FULLTEXT01.pdf]
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider. [URL: http://www.chemspider.com/chemical-structure.21173733.html]
  • 2-Methyl-3-(pyrrolidin-1-yl)aniline. BLDpharm. [URL: https://www.bldpharm.com/products/915921-42-5.html]
  • Process for the preparation of kinase inhibitors and intermediates thereof. PubChem Patent. [URL: https://pubchem.ncbi.nlm.nih.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c755e32322827761184d3d]
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [URL: https://www.researchgate.
  • Process for preparing pyrrolidinylacetamide derivatives. Google Patents. [URL: https://patents.google.
  • Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31727451/]
  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4026998/]
  • Aminative Suzuki–Miyaura coupling. Science. [URL: https://www.science.org/doi/10.1126/science.adk7012]
  • European Journal of Medicinal Chemistry. UPCommons. [URL: https://upcommons.upc.edu/bitstream/handle/2117/353896/Carrasco_et_al_2021_EurJMedChem.pdf]
  • Pyrrolotriazine aniline prodrug compounds useful as kinase inhibitors. Google Patents. [URL: https://patents.google.
  • Gpr35 modulators. Google Patents. [URL: https://patents.google.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7572719/]
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [URL: https://ijper.org/sites/default/files/Ind-J-Pharm-Edu-Res-58-1-168-181.pdf]
  • Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. Google Patents. [URL: https://patents.google.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra07519a]
  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/22/6/906]
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [URL: https://www.mdpi.com/1420-3049/27/20/6981]
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [URL: https://www.mdpi.com/2673-4110/3/1/1]
  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c755e32322827761184d3d]
  • Pyrrolo-triazine aniline compounds useful as kinase inhibitors. Google Patents. [URL: https://patents.google.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [URL: https://jyoungpharm.org/wp-content/uploads/2024/06/jyp_16_2_43.pdf]
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [URL: https://www.mdpi.com/1420-3049/25/8/1789]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. [URL: https://iris.unipa.it/retrieve/handle/10447/515569/1179497/molecules-26-04938-v2.pdf]
  • Pyrrolidine compounds. Google Patents. [URL: https://patents.google.
  • A highly efficient synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine via a double Suzuki reaction and a Chichibabin cyclization. DOI. [URL: https://doi.org/10.1016/S0040-4039(01)01589-9]

Sources

Scalable Manufacturing Process for 2-Methyl-3-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-MPA

Part 1: Executive Summary & Strategic Analysis

The Target & Utility

2-Methyl-3-(1-pyrrolidinyl)aniline (CAS: 915921-42-5 or related analogs) is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., BTK, JAK) and CNS-active agents. Its structural core—an aniline bearing an ortho-methyl group and a meta-saturated heterocycle—provides critical conformational constraints that enhance ligand-protein binding selectivity.

The Synthetic Challenge: "The Ortho-Blockade"

The manufacturing of this molecule presents a specific chemoselective challenge: Steric Hindrance .

  • Structural Conflict: The target substitution pattern places the bulky pyrrolidine ring at position 3, immediately adjacent to the methyl group at position 2.

  • Failure of Classical Methods: Standard Nucleophilic Aromatic Substitution (SNAr) using 3-fluoro-2-methylnitrobenzene is electronically unfavorable because the leaving group is meta to the activating nitro group.

  • The Solution: This protocol utilizes a Sterically-Modulated Buchwald-Hartwig Amination . We employ 3-bromo-2-methylnitrobenzene as the scaffold.[1] The use of dialkylbiaryl phosphine ligands (specifically XPhos ) is critical to overcome the steric clash between the C2-methyl and the incoming pyrrolidine nucleophile.

Part 2: Process Workflow Visualization

The following diagram outlines the critical path, including decision gates for quality control.

ManufacturingProcess Start Starting Material 3-Bromo-2-methylnitrobenzene Step1 Step 1: Buchwald-Hartwig Coupling (100°C, Toluene, 12-16h) Start->Step1 Reagents1 Reagents: Pyrrolidine Cat: Pd(OAc)2 / XPhos Base: Cs2CO3 Reagents1->Step1 Intermed Intermediate 1-(2-Methyl-3-nitrophenyl)pyrrolidine Step1->Intermed >95% Conversion QC1 QC Check: HPLC >98% Pd Scavenging Intermed->QC1 Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH) QC1->Step2 Pass Workup Workup & Salt Formation (HCl/IPA) Step2->Workup Final Final Product 2-Methyl-3-(1-pyrrolidinyl)aniline HCl Workup->Final

Figure 1: Critical Path Workflow for the synthesis of 2-Methyl-3-(1-pyrrolidinyl)aniline.

Part 3: Detailed Experimental Protocols

Stage 1: The C-N Coupling (Buchwald-Hartwig)

Objective: Install the pyrrolidine ring despite the ortho-methyl steric barrier.

Rationale for Catalyst Choice: We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) . Unlike older ligands (e.g., BINAP or DPPF), XPhos forms a monoligated Pd(0) species that is sufficiently electron-rich to facilitate oxidative addition into the hindered aryl bromide, yet bulky enough to promote reductive elimination of the sterically congested amine product [1][2].

Reagents & Stoichiometry Table
ReagentEquiv.RoleCritical Parameter
3-Bromo-2-methylnitrobenzene 1.0SubstratePurity >98% (GC)
Pyrrolidine 1.2NucleophileDry (Water <0.1%)
Pd(OAc)₂ 0.01 (1 mol%)Pre-catalystPd Source
XPhos 0.02 (2 mol%)LigandL:M Ratio 2:1
Cs₂CO₃ 2.0BaseFinely ground/anhydrous
Toluene 10 VolSolventDegassed (Sparged with N₂)
Protocol Steps:
  • Inertion: Charge a reactor with 3-bromo-2-methylnitrobenzene (1.0 eq), Pd(OAc)₂ (1 mol%), XPhos (2 mol%), and Cs₂CO₃ (2.0 eq). Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed Toluene (10 volumes relative to substrate mass). Agitate to form a slurry.

  • Nucleophile Addition: Add Pyrrolidine (1.2 eq) via syringe/addition funnel under N₂ flow.

  • Reaction: Heat the mixture to 100°C .

    • Process Note: The reaction typically requires 12–16 hours. Monitor by HPLC. The disappearance of the aryl bromide is the endpoint.

  • Workup: Cool to 25°C. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with Toluene.

  • Scavenging (Critical for Pharma): Treat the filtrate with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours at 40°C to reduce residual Pd to <10 ppm.

  • Isolation: Concentrate the filtrate under vacuum to yield the crude nitro-intermediate as a viscous orange oil. Yield Expectation: 85–92%.

Stage 2: Nitro Reduction to Aniline

Objective: Reduce the nitro group without over-reducing the aromatic ring or poisoning the catalyst with the tertiary amine.

Protocol Steps:
  • Charge: Dissolve the crude intermediate from Stage 1 in Methanol (10 Vol). Transfer to a hydrogenation autoclave.

  • Catalyst: Add 10 wt% Pd/C (50% water wet). Use a loading of 5% w/w relative to the substrate.

  • Hydrogenation: Pressurize to 3–5 bar H₂ . Stir vigorously at RT to 40°C .

    • Safety Alert: This reaction is highly exothermic. Control temperature ramp carefully.

  • Completion: Reaction is usually complete in 4–6 hours. Monitor for the disappearance of the nitro peak and appearance of the aniline (HPLC).

  • Filtration: Filter over Celite under nitrogen (anilines can be oxidation-sensitive).

  • Salt Formation (Stabilization): To the methanolic filtrate, add HCl in IPA (1.1 eq) dropwise at 0°C. The hydrochloride salt of 2-Methyl-3-(1-pyrrolidinyl)aniline will precipitate.

  • Final Isolation: Filter the white/off-white solid, wash with cold MTBE, and dry under vacuum at 45°C.

Part 4: Analytical Quality Control (QC)

Data Specification for Release:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (UV 254nm)> 98.5% (a/a)
Residual Pd ICP-MS< 20 ppm
Identity 1H-NMR (DMSO-d6)Confirms structure; Distinct methyl singlet ~2.1 ppm
Water Content Karl Fischer< 1.0%

Troubleshooting Guide:

  • Low Conversion in Step 1: Check oxygen levels. Phosphine ligands oxidize rapidly. Ensure rigid degassing. If conversion stalls at 80%, add 0.5 mol% fresh catalyst.

  • Impurity Formation in Step 2: If "de-halogenated" byproducts appear (from unreacted bromide carried over), ensure Step 1 goes to 100% conversion or perform a wash before hydrogenation.

Part 5: References & Authoritative Grounding

  • Surry, D. S., & Buchwald, S. L. (2011).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2(1), 27-50.

    • Relevance: Establishes XPhos as the premier ligand for coupling sterically hindered ortho-substituted arenes.

  • Wolfe, J. P., et al. (2000). "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." Journal of Organic Chemistry, 65(4), 1158–1174.

    • Relevance: Foundational protocol for amine-aryl halide coupling.[3]

  • Magano, J., & Dunetz, J. R. (2011). "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, 111(10), 6557–6602.

    • Relevance: Validates the scalability of Pd-catalyzed amination in GMP environments.

  • Blaser, H. U., et al. (2003). "Industrial hydrogenation of nitroaromatics." Specialty Chemicals Magazine, 23, 34-37.

    • Relevance: Standard industrial safety protocols for exothermic nitro reductions.

Sources

Application Notes and Protocols for the Functionalization of the Pyrrolidine Ring in 2-Methyl-3-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products due to its unique structural and physicochemical properties.[1][2][3] This saturated heterocycle offers a three-dimensional scaffold that allows for a thorough exploration of chemical space, a critical aspect in modern drug design.[1][4] This document provides a detailed guide for researchers on the strategic functionalization of the pyrrolidine ring within the 2-Methyl-3-(1-pyrrolidinyl)aniline framework. We will delve into contemporary and classical synthetic methodologies, offering detailed, step-by-step protocols for direct C-H functionalization and discussing the mechanistic rationale behind these powerful transformations.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

2-Methyl-3-(1-pyrrolidinyl)aniline is a versatile starting material, presenting three distinct regions for chemical modification: the aromatic aniline ring, the benzylic methyl group, and the saturated pyrrolidine ring. While functionalization of the aniline ring via electrophilic aromatic substitution is relatively straightforward, direct and selective modification of the sp³-hybridized C-H bonds of the pyrrolidine ring presents a more complex synthetic challenge.

The ability to selectively introduce functional groups onto the pyrrolidine ring is of paramount importance. Such modifications can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and ADME/Tox properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[1] The non-planar nature of the pyrrolidine ring allows substituents to project into three-dimensional space, enabling precise interactions with biological targets.[4] This guide focuses on unlocking the synthetic potential of the pyrrolidine moiety in this specific aniline scaffold.

Overview of Synthetic Strategies

The functionalization of a pre-formed pyrrolidine ring can be approached through several key strategies. The choice of method depends on the desired position of functionalization (regioselectivity) and the nature of the functional group to be introduced.

  • α-Functionalization (C2/C5 Positions): These positions are adjacent to the nitrogen atom and are the most activated sites on the ring. Their reactivity stems from the ability of the nitrogen to stabilize adjacent radical or cationic intermediates. Modern methods often exploit this inherent reactivity for direct C-H functionalization.

  • β/γ-Functionalization (C3/C4 Positions): These positions are more remote from the activating nitrogen atom and are generally less reactive. Functionalization at these sites often requires more complex, multi-step strategies or specialized catalytic systems capable of remote C-H activation.

  • Classical vs. Modern Approaches: Classical methods often rely on the formation of enamine intermediates, while modern approaches increasingly utilize transition-metal catalysis or photoredox catalysis to directly activate C-H bonds, offering greater efficiency and atom economy.[5][6][7]

The following diagram illustrates the key reactive sites on the target molecule.

Caption: Key reactive sites on 2-Methyl-3-(1-pyrrolidinyl)aniline.

Detailed Application Protocols

This section provides step-by-step protocols for the functionalization of the pyrrolidine ring. These methods have been selected for their reliability, efficiency, and relevance to modern medicinal chemistry programs.

Protocol 1: Redox-Neutral α-Arylation of the Pyrrolidine Ring

This protocol describes a direct functionalization of the C-H bond at the α-position of the pyrrolidine ring using a redox-neutral strategy.[8] This approach avoids the need for pre-functionalization of the ring and often proceeds under mild conditions. The mechanism involves the in-situ generation of an azomethine ylide or a related reactive intermediate, which is then trapped by an aromatic nucleophile.

Expert Insight: The choice of a Lewis acid or a mild oxidant is critical. For this substrate, a quinone-based oxidant is often effective. The aniline moiety in our starting material is electron-rich and may compete as a nucleophile. Therefore, careful optimization of reaction conditions, such as temperature and stoichiometry, is necessary to favor the desired α-arylation on the pyrrolidine.

Experimental Workflow:

Caption: Workflow for redox-neutral α-arylation.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-3-(1-pyrrolidinyl)aniline (1.0 mmol, 1 eq.).

  • Reagent Addition: Add the aromatic nucleophile (e.g., 2-naphthol, 1.5 mmol, 1.5 eq.), the quinone monoacetal oxidant (1.1 mmol, 1.1 eq.), and a catalytic amount of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane, 0.2 mmol, 0.2 eq.).[8]

  • Solvent: Add anhydrous toluene (5 mL) to the flask.

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar) and heat the reaction mixture to 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired α-arylated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary Table:

Aromatic NucleophileYield (%)Diastereomeric Ratio (d.r.)
2-Naphthol75N/A
6-Bromo-2-naphthol81N/A
8-Hydroxyquinoline62N/A
4-Methoxyphenol68N/A

Note: Yields are representative and may vary based on precise reaction conditions and scale.

Protocol 2: Copper-Catalyzed Intramolecular C-H Amination

For substrates containing a suitable leaving group or a precursor to a nitrene, transition-metal catalysis can facilitate intramolecular C-H amination to form new functionalized pyrrolidine derivatives.[9][10] This protocol outlines a conceptual approach based on copper catalysis, which is known for its unique reactivity and functional group tolerance.[9] While this protocol would require synthesizing a modified precursor from our starting aniline, it represents a powerful strategy for creating fused ring systems or introducing nitrogen-based functionalities.

Expert Insight: The choice of the copper catalyst and ligand is crucial for achieving high selectivity and yield.[9] Tris(pyrazolyl)borate (Tpx) ligands are often effective in these transformations. The reaction proceeds via a proposed copper-nitrene intermediate, which then undergoes C-H insertion. The regioselectivity (α vs. β C-H bond) is governed by the electronics and sterics of the transition state.

Conceptual Mechanism:

G cluster_0 Catalytic Cycle A [Cu(I)L] Catalyst C [Cu(I)L(R-N₃)] Complex A->C Coordination B Substrate (R-N₃) B->C E Copper-Nitrene Intermediate [L-Cu=NR] C->E Oxidative Addition D N₂ Elimination F Intramolecular C-H Insertion E->F Rate-Determining Step F->A Regeneration of Catalyst G Product F->G

Sources

Application Note: Advanced Buchwald-Hartwig Amination Protocols for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aniline Imperative in Drug Discovery

The formation of C–N bonds via Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) is a cornerstone of modern medicinal chemistry. Aniline derivatives are ubiquitous in kinase inhibitors (e.g., Imatinib, Gefitinib) and GPCR ligands. However, the "standard" conditions often fail when applied to complex, drug-like scaffolds containing heterocycles, steric bulk, or base-sensitive moieties.

This guide moves beyond textbook examples, providing robust, field-tested protocols for coupling aniline derivatives. We focus on Third- and Fourth-Generation Precatalysts (Pd-G3/G4) and dialkylbiaryl phosphine ligands, which have largely superseded traditional Pd(OAc)₂/BINAP systems due to their rapid activation and stability.

Strategic Parameter Optimization

Success in Buchwald-Hartwig amination relies on the precise interplay between the Ligand , Base , and Palladium Source .

The "Why" Behind Ligand Selection

The ligand dictates the steric environment around the Pd center, influencing both the rate-limiting step (Oxidative Addition vs. Reductive Elimination) and selectivity.

Ligand ClassPrimary ApplicationMechanistic Logic
BrettPhos Primary Anilines & AmidesLarge steric bulk promotes reductive elimination of primary amines; prevents β-hydride elimination.
RuPhos Secondary Anilines & HeterocyclesHigh electron density facilitates oxidative addition of deactivated aryl halides; bulky enough to stop bis-arylation.
XPhos Aryl Chlorides & Weak BasesExcellent stability; allows transmetallation with weak bases (e.g., K₃PO₄) for base-sensitive substrates.
tBuXPhos Aryl Tosylates/Chlorides Extremely bulky; promotes coupling of highly hindered substrates at lower temperatures.
The Precatalyst Advantage

Traditional Pd sources like Pd₂ (dba)₃ suffer from induction periods and the inhibitory effect of the dba ligand. Palladacycle Precatalysts (e.g., XPhos Pd G4) are recommended because they:

  • Ensure a precise 1:1 Pd:Ligand ratio.

  • Rapidly generate the active monoligated L-Pd(0) species upon exposure to base.[1]

  • Are air-stable and weighable.

Catalytic Cycle & Activation Pathway

The following diagram illustrates the activation of G4 precatalysts and the subsequent catalytic cycle.

BuchwaldMechanism Precat Pd-G4 Precatalyst (Air Stable) ActivePd L-Pd(0) (Active Species) Precat->ActivePd Base Activation - Carbazole OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd + Ar-X AmineBind Amine Binding (L-Pd(II)-Ar-N) OxAdd->AmineBind + HNR2 / Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim - HX RedElim->ActivePd Regenerate Catalyst

Figure 1: Activation of Pd-G4 precatalysts and the general catalytic cycle. The precatalyst ensures rapid entry into the cycle without dba inhibition.

Standard Operating Procedures (Protocols)

Protocol A: General Coupling of Primary Anilines

Best for: Unhindered primary anilines coupling with Aryl Bromides or Triflates.

Reagents:

  • Catalyst: BrettPhos Pd G4 (1–2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[2][3]

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vial with:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • Primary Aniline (1.2 mmol, 1.2 equiv)

    • NaOtBu (135 mg, 1.4 mmol, 1.4 equiv)

    • BrettPhos Pd G4 (18 mg, 0.02 mmol, 2 mol%)

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).[2]

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration).

  • Reaction: Place in a pre-heated block at 80–100 °C . Stir vigorously (800+ rpm) for 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad, and concentrate. Purify via flash chromatography.

Protocol B: Sterically Hindered or Secondary Anilines

Best for: N-methyl anilines, ortho-substituted aryl halides, or heteroaryl chlorides.

Reagents:

  • Catalyst: RuPhos Pd G4 (1–3 mol%)

  • Base: LiHMDS (1.0 M in THF) or NaOtBu

  • Solvent: THF (if using LiHMDS) or Toluene

Step-by-Step Methodology:

  • Vessel Prep: Flame-dry Schlenk tube or vial under Argon.

  • Solids Addition: Add Aryl Halide (1.0 equiv) and RuPhos Pd G4 (2 mol%). If using solid amine or NaOtBu, add them now.

  • Degas: Evacuate/Backfill Argon (3x).

  • Liquids Addition:

    • Add solvent (THF or Toluene).[4][5]

    • Add liquid amine (1.2 equiv).

    • Critical Step: If using LiHMDS, add dropwise at RT after the other components are mixed.

  • Reaction: Heat to 65–80 °C . RuPhos systems are highly active; monitor by LCMS after 1 hour.

    • Note: For extremely hindered substrates (e.g., 2,6-disubstituted anilines), increase temp to 110 °C and switch solvent to Dioxane.

Protocol C: Base-Sensitive Substrates (Weak Base Method)

Best for: Substrates containing esters, nitriles, nitro groups, or base-labile protecting groups (TBDMS).

Reagents:

  • Catalyst: XPhos Pd G4 (2–4 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (finely ground, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: t-Butanol (tBuOH) or tBuOH/Toluene (1:1)

Step-by-Step Methodology:

  • Solids: Combine Aryl Halide (1.0 equiv), Aniline (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G4 (2 mol%) in a vial.

  • Solvent: Add anhydrous tBuOH (or 1:1 Toluene/tBuOH). The protic nature of tBuOH assists in the transmetallation step with weak bases.

  • Reaction: Heat to 100–110 °C for 12–18 hours.

    • Tip: If conversion stalls, add 20% water to the solvent system (degassed) to solubilize the inorganic base, creating a biphasic system.

Troubleshooting & Quality Control

When reactions fail, systematic diagnosis is required. Use the decision tree below to guide optimization.

Troubleshooting Start Low Yield / No Reaction CheckSM Is Aryl Halide Consumed? Start->CheckSM Dehal Product is Dehalogenated Ar-H? CheckSM->Dehal Yes (SM Consumed) Soln1 Oxidative Addition Failure: Switch to XPhos or tBuXPhos. Use Aryl Iodide. CheckSM->Soln1 No (SM Remains) ProtDecomp Base-Sensitive Groups Intact? Dehal->ProtDecomp No (Complex Mix) Soln2 Reductive Elimination Failure: Switch to BrettPhos (Primary) or RuPhos (Secondary). Dehal->Soln2 Yes (Ar-H formed) ProtDecomp->Soln1 Yes (Unknown) Soln3 Base Incompatibility: Switch to Protocol C (K3PO4 / tBuOH). ProtDecomp->Soln3 No (Decomposition)

Figure 2: Troubleshooting decision tree for optimizing failed amination reactions.

Common Failure Modes:

  • Dehalogenation (Ar-X

    
     Ar-H):  Indicates 
    
    
    
    -hydride elimination is competing with reductive elimination. Solution: Use a bulkier ligand (BrettPhos) to enforce reductive elimination.
  • Pd Black Precipitation: Catalyst decomposition. Solution: Ensure strict anaerobic conditions; add 1 mol% additional ligand; switch to a precatalyst.

  • Inhibition by Iodide: Iodide ions can form stable, inactive Pd dimers. Solution: If using Ar-I, add AgNO₃ or switch to Ar-Br/Ar-OTf.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[6] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Bruno, N. C., et al. (2013). Third-Generation Buchwald-Hartwig Precatalysts. Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: Practical Guides for the Pharmaceutical Industry. Organic Process Research & Development. Link

  • BenchChem Application Notes. (2025). Buchwald-Hartwig Amination for C-N Bond Formation in Anilines. Link

Sources

Troubleshooting & Optimization

Technical Guide: Troubleshooting Pyrrolidinyl Aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist, Process Chemistry Group Subject: Diagnostic Protocols for Side Reactions in Pyrrolidine-Aniline Couplings

Introduction

The pyrrolidinyl aniline scaffold is a privileged pharmacophore in kinase inhibitor development (e.g., JAK inhibitors). However, introducing a cyclic secondary amine (pyrrolidine) onto an aromatic ring presents a distinct set of mechanistic challenges compared to primary amines.

This guide moves beyond standard protocols to address the causality of failure . We focus on the two dominant synthetic pathways: Buchwald-Hartwig Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) .

Module 1: The Buchwald-Hartwig Cross-Coupling Matrix

The most frequent failure mode in Palladium-catalyzed amination of pyrrolidines is not catalyst death, but


-hydride elimination . Unlike primary amines, pyrrolidines possess accessible 

-hydrogens adjacent to the nitrogen, making them susceptible to oxidation into pyrrolines (enamines/imines) while reducing the aryl halide.
The Mechanism of Failure: -Hydride Elimination

When the amine binds to the Pd(II) center, two pathways compete:[1]

  • Reductive Elimination (Desired): Forms the C-N bond.[2]

  • 
    -Hydride Elimination (Parasitic):  The Pd center strips a hydrogen from the pyrrolidine ring.
    

Symptom: You observe the disappearance of the aryl halide, but the mass spectrum shows the hydrodehalogenated arene (Ar-H) and potentially a pyrrolinium impurity (often hydrolyzed to a ketone/aldehyde during workup).

Visualization: The Competitive Catalytic Cycle

The following diagram illustrates the critical divergence point where yield is lost.

BuchwaldFailure Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Pyrrolidine Base RedElim Reductive Elimination (Fast with RuPhos) AmineCoord->RedElim BetaElim β-Hydride Elimination (Side Reaction) AmineCoord->BetaElim Slow Step RedElim->Pd0 Product Product: N-Aryl Pyrrolidine RedElim->Product BetaElim->Pd0 Regenerates Pd SideProd Side Products: Ar-H + Pyrroline BetaElim->SideProd

Figure 1: The competition between productive C-N bond formation and destructive


-hydride elimination. Bulky ligands accelerate the green path.
Troubleshooting FAQ: Buchwald-Hartwig

Q: My aryl halide is consumed, but I see a large peak for Ar-H (M-Halogen+H). What happened? A: You have suffered Hydrodehalogenation driven by


-hydride elimination. The Pd catalyst oxidized your pyrrolidine to a pyrroline (imine) and transferred that hydrogen to the aryl ring.
  • Correction: Switch to a ligand that accelerates reductive elimination over

    
    -hydride elimination. RuPhos  is the gold standard for secondary amines like pyrrolidine. Its bulky biaryl structure sterically enforces the reductive elimination pathway [1].
    

Q: I see a mass of M-2 in the LCMS. Is this the product? A: No. This is likely the enamine/imine impurity (oxidized product). If your reaction runs too hot or the catalyst loading is too high without sufficient turnover frequency, the product itself can undergo dehydrogenation.

  • Correction: Lower the temperature and ensure strict exclusion of oxygen. If using Pd(OAc)2, switch to a precatalyst (e.g., RuPhos Pd G4 ) to prevent initial induction period oxidation.

Q: Why is the reaction stalling with aryl chlorides? A: Aryl chlorides have a high barrier to oxidative addition.

  • Correction: While XPhos is good for chlorides, RuPhos remains superior for the specific pairing of secondary amines with aryl halides. Ensure you are using a precatalyst (G3/G4) to generate the active L-Pd(0) species immediately [2].

Module 2: Nucleophilic Aromatic Substitution (SNAr) Pitfalls

While conceptually simpler, SNAr with pyrrolidine often fails due to the hydrolysis trap . This is particularly common when using fluoronitrobenzenes, which are highly reactive.

The Hydrolysis Competition

In SNAr, the rate-determining step is the attack of the nucleophile. Fluoride is the best leaving group because its high electronegativity lowers the LUMO of the ring, accelerating attack. However, this also makes the ring hyper-susceptible to attack by hydroxide (from trace water) or alkoxides (from bases).

Impurity Identification Table
ObservationLCMS SignalDiagnosisRoot CauseCorrective Action
Yellow Precipitate [M-X+OH] (Phenol)Hydrolysis Wet solvent or hygroscopic base (e.g., Cs2CO3) acting as an OH source.Use anhydrous DMSO/DMF. Switch to DIPEA (organic base) or dry K2CO3.
Multiple Peaks [M+Pyrrolidine] x2Bis-substitution Substrate has two leaving groups (e.g., 2,4-difluoronitrobenzene).Control stoichiometry (0.9 eq amine). Lower temperature to -78°C to exploit steric differences.
Low Conversion Starting MaterialDeactivation Substrate lacks sufficient EWGs (Electron Withdrawing Groups).SNAr requires ortho/para NO2 or CN. If absent, switch to Buchwald-Hartwig.
Unexpected Mass [M-X+OR]Ether Formation Competition from alkoxide base (e.g., NaOtBu).Never use alkoxide bases for SNAr. Use Carbonates or Amines.
Diagnostic Decision Tree

Use this logic flow to identify the specific failure mode of your experiment.

SnArTroubleshoot Start Start: Analyze Crude LCMS CheckMass Is Product Mass (M+H) Present? Start->CheckMass Yes Yes, but low yield CheckMass->Yes Impurity Profiling No No Product detected CheckMass->No Critical Failure CheckImpurity Check Major Impurity Mass Yes->CheckImpurity MassSM Only Starting Material No->MassSM MassOH Mass = Ar-OH (Hydrolysis) CheckImpurity->MassOH M - Halogen + 17 MassOR Mass = Ar-O-Alkyl (Solvent Attack) CheckImpurity->MassOR M - Halogen + OR SolutionOH Fix: Dry Solvents, Use DIPEA instead of Carbonates MassOH->SolutionOH SolutionOR Fix: Avoid Alcohol solvents, Do not use Alkoxide bases MassOR->SolutionOR SolutionSM Fix: Substrate too stable. Switch to Pd-Catalysis MassSM->SolutionSM

Figure 2: Logic flow for diagnosing SNAr failures based on mass spectrometry data.

Module 3: Post-Reaction Stability & Workup

Even if the reaction succeeds, pyrrolidinyl anilines are prone to degradation during purification.

N-Oxide Formation

Pyrrolidines are electron-rich secondary amines. If your product is an aniline, the nitrogen on the pyrrolidine ring is more basic and nucleophilic than the aniline nitrogen.

  • Risk: Chromatography using solvents containing peroxides (e.g., uninhibited THF or old ether) or prolonged exposure to air on silica can form N-oxides .

  • Prevention: Flush columns with N2. Use fresh solvents. If N-oxide is suspected (Mass M+16), treat the crude with mild reducing agent (e.g., NaHSO3) before purification.

Protocol: Self-Validating Buchwald Setup

To ensure reproducibility, follow this "RuPhos Standard" protocol which minimizes


-hydride elimination [3].
  • Charge Vessel: Add Aryl Halide (1.0 equiv), Pyrrolidine (1.2 equiv), and NaOtBu (1.4 equiv) to a vial.

  • Catalyst Addition: Add RuPhos Pd G4 (1–2 mol%). Note: Using G4 precatalyst ensures precise 1:1 L:Pd ratio.

  • Inert Atmosphere: Seal and purge with Argon/N2 (3 cycles). Do not rely on "degassing" solvents later; purge the headspace.

  • Solvent: Add anhydrous THF or Toluene (0.2 M concentration) via syringe.

  • Reaction: Heat to 80°C.

    • Checkpoint: Check LCMS at 1 hour. If Ar-H (hydrodehalogenation) > 5%, lower temp to 60°C and increase concentration to 0.5 M to favor bimolecular reaction over unimolecular elimination.

References

  • Maiti, D., et al. (2011).[3] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[3][4] Chemical Science.

  • RuPhos Ligand Profile. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega.

  • BenchChem Protocols. (2025). "Optimization of Buchwald-Hartwig amination conditions."

Sources

Troubleshooting low reactivity of sterically hindered anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Hindered Amine Reactivity Hub.

Ticket #: 404-STERIC-BLOCK Subject: Overcoming Low Nucleophilicity in 2,6-Disubstituted Anilines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely here because a standard aniline protocol (e.g., reductive amination with NaBH(OAc)₃ or amide coupling with HATU) failed to yield product with a sterically hindered substrate like 2,6-diisopropylaniline or 2,6-dimethylaniline .

The root cause is rarely electronic; it is almost exclusively steric impedance . The bulky ortho-substituents create a "picket fence" around the nitrogen lone pair, preventing the approach of electrophiles (in


 or carbonyl attack) and hindering proper coordination-insertion geometry in metal catalysis.

This guide provides high-fidelity workarounds for three core transformations: Pd-Catalyzed C-N Coupling , Amide Bond Formation , and Reductive Amination .

Module 1: Buchwald-Hartwig C-N Coupling

The Gold Standard for Aryl-Aryl Bond Formation

The Problem: Standard ligands (BINAP, DPPF) fail because they cannot enforce the reductive elimination of the bulky amine from the Palladium center. The Solution: Use dialkylbiaryl monophosphine ligands designed to form monoligated Pd(0) species.

Ligand Selection Strategy

The choice of ligand is binary and depends on your amine class.

  • Primary Hindered Amines (e.g., 2,6-diisopropylaniline): Use BrettPhos .

    • Mechanism:[1][2][3][4] BrettPhos is designed to prevent the formation of stable bis-ligated complexes. Its bulk promotes the difficult reductive elimination step, which is often rate-limiting for these substrates.

  • Secondary Hindered Amines (e.g., N-methyl-2,6-dimethylaniline): Use RuPhos .

    • Mechanism:[1][2][3][4] RuPhos accommodates the second alkyl group on the nitrogen while still providing enough bulk to facilitate reductive elimination.

Protocol: The "G4" Activation Method

Stop using


 + free ligand. It suffers from induction periods and "Pd black" precipitation. Use Precatalysts (Gen 3 or Gen 4)  which activate via base-mediated reductive elimination.

Standard Screen Conditions:

  • Catalyst: BrettPhos Pd G4 (for primary) or RuPhos Pd G4 (for secondary) at 1–2 mol% .

  • Base: NaOtBu (1.2 equiv). Note: If functional groups are base-sensitive, switch to

    
     and use tBuBrettPhos.
    
  • Solvent: 1,4-Dioxane or Toluene (0.2 M concentration).

  • Temp: 80 °C – 100 °C.

Visual Guide: Ligand Decision Tree

BuchwaldLogic Start Substrate Analysis: Hindered Aniline Coupling AmineType Amine Class? Start->AmineType Primary Primary Aniline (e.g., 2,6-diisopropyl) AmineType->Primary Secondary Secondary Aniline (e.g., N-alkyl-2,6-dimethyl) AmineType->Secondary Brett RECOMMENDATION: BrettPhos Pd G4 Primary->Brett Ru RECOMMENDATION: RuPhos Pd G4 Secondary->Ru Mech1 Why? Oxidative Addition is rate limiting. Brett->Mech1 Mech2 Why? Reductive Elimination is rate limiting. Ru->Mech2

Caption: Decision matrix for selecting dialkylbiaryl phosphine ligands based on amine substitution.

Module 2: Amide Bond Formation

When HATU Fails

The Problem: Standard coupling reagents (HATU, EDC, T3P) generate an active ester. For hindered anilines, the attack on this ester is too slow, leading to hydrolysis or guanidinium byproduct formation. The Solution: Increase the electrophilicity of the carbonyl carbon by converting the acid to an Acid Chloride or Acyl Fluoride .

The "Ghosez" Protocol

Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) allows for the neutral, in-situ generation of acid chlorides. This is superior to oxalyl chloride/thionyl chloride because it does not generate acidic HCl gas that can protonate your aniline (rendering it non-nucleophilic).

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv). Stir at RT for 1 hour.

  • Coupling: Add the Hindered Aniline (1.2 equiv) and Pyridine (2.0 equiv) directly to the reaction mixture.

  • Reaction: Stir at 40 °C (refluxing DCM) or switch solvent to Toluene and heat to 80 °C if needed.

Comparison of Coupling Agents

ReagentReactivitySuitability for 2,6-AnilinesNotes
HATU/HBTU HighLowOften stalls; forms guanidinium byproducts.
T3P ModerateLowGood for scale, bad for extreme sterics.
Ghosez's Rgt Very High High Generates Acid Cl in situ; neutral conditions.
BTFFH HighModerateGenerates Acyl Fluoride; good alternative.

Module 3: Reductive Amination

Forcing the Imine Formation

The Problem: The initial attack of the aniline on the ketone/aldehyde to form the carbinolamine intermediate is sterically blocked. Furthermore, water elimination to form the imine is unfavorable. The Solution: Use Titanium(IV) Isopropoxide (


) .[2][3] It acts as a dual-mode Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium).
Titanium-Mediated Protocol

Do not use NaBH(OAc)₃ directly. It is too weak and will reduce the ketone before the imine forms.

  • Imine Formation (The Critical Step):

    • Combine Hindered Aniline (1.0 equiv) and Ketone/Aldehyde (1.1 equiv) in neat

      
        (2.0 equiv).
      
    • Note: If the mixture is too viscous, use minimal THF.

    • Stir at 60–80 °C for 4–12 hours. Monitor by UPLC (look for the imine mass).

  • Reduction:

    • Dilute the mixture with Ethanol or Methanol.

    • Add

      
        (2.0 equiv) carefully (exothermic!).
      
    • Stir at RT for 2 hours.

  • Quench (Important):

    • Quench with 1N NaOH or Rochelle’s Salt solution to break the Titanium-amine complex. A white precipitate (

      
      ) will form; filter this through Celite.
      

Visual Guide: Reductive Amination Workflow

ReductiveAmination Reagents Hindered Aniline + Ketone TiAdd Add Ti(OiPr)4 (Lewis Acid + Desiccant) Reagents->TiAdd Heat Heat 60-80°C (Force Imine) TiAdd->Heat Reduce Dilute (EtOH) Add NaBH4 Heat->Reduce Quench Quench NaOH (Break Ti-Complex) Reduce->Quench

Caption: Workflow for Titanium-mediated reductive amination of hindered substrates.

FAQ & Troubleshooting

Q: I am seeing "Pd Black" immediately upon heating my Buchwald reaction.

  • A: This indicates catalyst decomposition before oxidative addition.

    • Fix 1: Ensure you are using a G3/G4 precatalyst , not Pd(OAc)₂ + Ligand.

    • Fix 2: Your substrate might be chelating the Pd. Increase ligand:Pd ratio to 2:1, or switch to a solvent that coordinates weakly (e.g., switch from THF to Toluene).

Q: In the Ghosez amide coupling, I see the acid chloride form, but it doesn't react with the aniline.

  • A: The aniline is likely protonated by residual HCl or is simply too slow.

    • Fix: Add DMAP (0.1 equiv) as a nucleophilic catalyst. It forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered aniline more effectively than the acid chloride itself.

Q: Can I use microwave irradiation?

  • A: Yes. For hindered amines, microwave heating is highly recommended for both Module 2 (Amide) and Module 3 (Reductive Amination) . It helps overcome the high activation energy barrier imposed by the steric clash.

References

  • Buchwald Ligand Selection (BrettPhos): Maiti, D.; Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." J. Am. Chem. Soc.2009 , 131, 17423. (Context: Ligand design principles applied to hindered substrates). Link

  • Buchwald-Hartwig Review (User Guide): Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[5][6][7]2011 , 2, 27-50. Link

  • Ghosez's Reagent Protocol: Ghosez, L. et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine." Org.[8] Synth.1979 , 59, 26. Link

  • Titanium Reductive Amination: Mattson, R. J. et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] J. Org.[2] Chem.1990 , 55, 2552–2554.[3] Link

  • Precatalyst Activation Mechanism: Bruno, N. C.; Buchwald, S. L.[7] "G3 and G4 Buchwald Precatalysts." J. Org.[2] Chem.2014 , 79, 4161.[7] Link

Sources

Technical Support Center: Stability of 2-Methyl-3-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the stability of 2-Methyl-3-(1-pyrrolidinyl)aniline under acidic conditions.

Executive Summary

2-Methyl-3-(1-pyrrolidinyl)aniline exhibits a bimodal stability profile in acidic conditions.

  • In Non-Oxidizing Acids (e.g., HCl, dilute

    
    ):  The compound is chemically stable . It readily forms water-soluble ammonium salts (mono- or di-protonated). This is the preferred state for storage and aqueous handling.
    
  • In Oxidizing Acids (e.g.,

    
    , hot conc. 
    
    
    
    ) or Aerated Acidic Solutions:
    The compound is unstable . The electron-rich nature of the pyrrolidine-substituted aromatic ring makes it highly susceptible to oxidative polymerization (tars/dyes) and electrophilic aromatic substitution (sulfonation/nitration).

Critical Rule: Always degas acidic solvents before dissolving this compound to prevent "aniline black" type oxidative degradation.

Mechanistic Insight: The "Why" Behind the Stability

To troubleshoot effectively, you must understand the competing chemical pathways occurring in your flask.

A. Protonation (The Stabilization Pathway)

Under acidic conditions (pH < 4), the molecule undergoes protonation.

  • Site 1 (Primary Amine): The aniline

    
     protonates first (
    
    
    
    ).
  • Site 2 (Pyrrolidine Nitrogen): The tertiary amine protonates in stronger acids. Result: Protonation deactivates the ring slightly, protecting it from some electrophilic attacks, and drastically increases water solubility.

B. Oxidation (The Degradation Pathway)

The pyrrolidine ring is a strong electron-donating group (EDG). Even when protonated, the equilibrium exists with the free base. If oxidants (trace metals, dissolved oxygen, peroxides) are present, the compound forms radical cations, leading to dimerization and polymerization (dark insoluble tars).

C. Pathway Visualization

The following diagram illustrates the critical states of the molecule in your workflow.

G FreeBase Free Base (Neutral, Hydrophobic) Susceptible to Oxidation MonoSalt Mono-Cation (Protonated Aniline) Water Soluble FreeBase->MonoSalt + H+ (pH < 5) Oxidation Oxidative Degradation (Quinones, Polymers, Tars) IRREVERSIBLE FreeBase->Oxidation O2 / Oxidants MonoSalt->FreeBase + Base DiSalt Di-Cation (Fully Protonated) Max Solubility & Stability MonoSalt->DiSalt + H+ (pH < 2) MonoSalt->Oxidation Strong Oxidants (e.g., HNO3) DiSalt->MonoSalt Dilution

Caption: Protonation equilibria vs. irreversible oxidative degradation pathways.

Troubleshooting Guide

Use this table to diagnose issues observed during experimentation.

SymptomProbable CauseCorrective Action
Solution turns pink/red, then brown/black Oxidative Degradation. Dissolved oxygen or trace metal ions (Fe³⁺, Cu²⁺) are oxidizing the electron-rich ring.1. Discard solution.2. Use degassed (sparged) buffers.3. Add antioxidant (e.g., Sodium Ascorbate or EDTA) if compatible with assay.
Precipitation upon acidification "Salting Out" or Wrong Acid. Using an acid with a hydrophobic counter-ion (e.g., high conc.

or organic acids) or simply exceeding solubility product (

).
1. Switch to

or

.2. Dilute the solution.3. Ensure pH is < 2 to ensure full di-cation formation (often more soluble).
Loss of product in LCMS (Mass +16 or +32) N-Oxide Formation. The tertiary pyrrolidine nitrogen has oxidized.1. Avoid peroxides in solvents (test THF/Ether).2. Store solid under Argon/Nitrogen at -20°C.
Unexpected peak at M+1 (Diazonium) Diazotization. Presence of Nitrous Acid (

) impurities in your mineral acid.
1. Use high-purity grade acids.2. Add Urea or Sulfamic acid to scavenge nitrites.

Validated Protocol: Preparation of Stable Acidic Stock Solutions

Objective: Create a stable 10 mM stock solution for analytical or biological use.

Materials:

  • Compound: 2-Methyl-3-(1-pyrrolidinyl)aniline

  • Solvent: 0.1 M

    
     (degassed)
    
  • Inert Gas: Nitrogen or Argon

Step-by-Step Methodology:

  • Degas the Solvent: Sparge 0.1 M

    
     with Nitrogen for 15 minutes. Why? Removing 
    
    
    
    prevents the "pinking" oxidation effect.
  • Weighing: Weigh the compound in a vial. Note: If the compound is a dark oil/solid, it may already be partially oxidized. Purify via recrystallization if purity <95%.

  • Dissolution: Add the degassed acid. Vortex immediately.

    • Observation: The solution should be clear to pale yellow.[1]

  • Storage:

    • Short Term (Hours): Keep on ice, protected from light.

    • Long Term (Days): Freeze at -80°C. Acidic solutions of anilines are generally more stable frozen than neutral solutions because the protonated amine is less nucleophilic.

Frequently Asked Questions (FAQs)

Q1: Can I use Nitric Acid (


) to dissolve this compound? 
A: Absolutely NOT.  Nitric acid is an oxidizing acid. It will likely cause:
  • Oxidation of the pyrrolidine ring.

  • Nitration of the aromatic ring (electrophilic aromatic substitution) at the open para or ortho positions due to the strong directing effects of the amine/pyrrolidine groups.

  • Diazotization of the primary amine.

Q2: Is the pyrrolidine ring itself stable to acid hydrolysis? A: Yes, generally. Unlike amides (N-C=O), the N-alkyl/aryl bond in the pyrrolidine ring is robust. It will not hydrolyze under standard laboratory acidic conditions (e.g., 1M HCl, reflux). Degradation of the ring usually requires oxidative conditions, not just acidic ones.

Q3: My compound turned black on the shelf. Can I clean it with acid wash? A: Yes. The black impurity is likely "aniline black" (a polymer).

  • Protocol: Dissolve the crude black solid in dilute

    
    . The monomeric amine will dissolve as the salt; the high-molecular-weight polymers often remain insoluble. Filter the solution, then basify the filtrate with 
    
    
    
    to recover the purified free base.

Q4: How does the 2-Methyl group affect stability? A: It provides steric protection. The methyl group at position 2 sterically hinders the aniline nitrogen and the 3-position. This actually makes the compound slightly more stable to dimerization compared to the non-methylated analog, but it does not eliminate the risk of oxidation.

References

  • General Aniline Oxidation: BenchChem Technical Support. "Preventing oxidation of the aniline group during complexation."[2] (Anilines are electron-rich and prone to oxidation to quinones/polymers; rate increases near pKa).

  • Pyrrolidine Stability: National Institutes of Health (NIH). "Synthesis and biological evaluation of pyrrolidine amide derivatives." (Demonstrates stability of N-aryl pyrrolidine scaffolds in physiological and acidic buffers for >16 hours).

  • Acidic Polymerization: MDPI (Polymers). "The First Stages of Chemical and Electrochemical Aniline Oxidation." (Details the mechanism of aniline polymerization/degradation in acidic media, specifically pH 1-2).

  • Handling Guidelines: Fisher Scientific Safety Data Sheet. "Pyrrolidine, 2-methyl- Safety Data Sheet." (General handling for pyrrolidine/aniline derivatives: incompatible with strong oxidizing agents and acids).[3]

Sources

Technical Support Center: Stability & Storage of 2-Methyl-3-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Killer" in Kinase Inhibitor Synthesis

Welcome to the technical support hub. If you are handling 2-Methyl-3-(1-pyrrolidinyl)aniline , you are likely involved in the synthesis of tyrosine kinase inhibitors (such as Pazopanib ) or specialized azo dyes.

This molecule poses a unique storage challenge. It combines an electron-rich aniline ring with a pyrrolidine ring. While these features make it an excellent nucleophile for coupling reactions (e.g., with pyrimidines), they also lower its oxidation potential significantly. The "2-methyl" group provides slight steric protection, but the molecule remains highly susceptible to oxidative coupling and photolytic degradation .

This guide replaces generic advice with a chemically grounded preservation strategy designed to maintain >99% purity for downstream GMP or research applications.

Module 1: The Degradation Mechanism (Why it fails)

To prevent degradation, you must understand the enemy. This compound does not usually decompose via simple hydrolysis; it degrades via radical-mediated oxidation .

The Oxidative Cascade

The pyrrolidine ring donates electron density into the benzene ring, making the primary amine (


) hyper-reactive toward atmospheric oxygen.
  • Initiation: Light or trace metals catalyze the formation of an aniline radical cation.

  • Propagation: This radical reacts with

    
     or other aniline molecules.
    
  • Termination (The "Color" Event): Formation of azo-dimers (colored) or quinone-imines (dark/black tars).

Visualizing the Pathway

The following diagram maps the degradation logic. Use this to identify where your current storage workflow might be leaking.

DegradationPath Compound 2-Methyl-3- (1-pyrrolidinyl)aniline Intermediate Radical Cation Formation Compound->Intermediate e- Transfer Triggers Triggers: UV Light, O2, Moisture Triggers->Intermediate Product1 Azo Dimers (Color: Orange/Red) Intermediate->Product1 Coupling Product2 Quinone Imines (Color: Brown/Black) Intermediate->Product2 Oxidation

Figure 1: The oxidative degradation pathway. Note that color change is a lagging indicator; significant chemical degradation occurs before the sample turns black.

Module 2: Standard Operating Procedure (SOP)

Objective: Maintain purity >98% for 12+ months.

Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (Ideal) 2-8°C (Acceptable < 1 month)Arrhenius kinetics: Lowering temp slows radical propagation significantly.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and forms a "blanket" over the powder/liquid, unlike Nitrogen which mixes more easily with air.
Container Amber Glass with Teflon-lined capBlocks UV light (preventing photolysis). Teflon prevents leaching of plasticizers which can catalyze degradation.
Desiccant Silica Gel in secondary containerThe compound is hygroscopic. Moisture lowers the activation energy for oxidation.
Handling Workflow (The "Air-Gap" Rule)
  • Warm Up: Allow the frozen vial to reach room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine, creating a "wet" surface layer that oxidizes rapidly.

  • Aliquot: Do not store a large "mother" bottle. Upon receipt, split the material into single-use aliquots inside a glovebox or under an inverted funnel with inert gas flow.

  • Reseal: Parafilm alone is insufficient. Use electrical tape or a secondary containment jar with desiccant.

Module 3: Troubleshooting & FAQs

This section addresses specific observations reported by users in the field.

Q1: The powder has turned from off-white to a violet/brown color. Is it still usable?

Diagnosis: Surface Oxidation. The color comes from trace amounts of highly conjugated azo-impurities (likely <1% by mass).

  • Action: Run a TLC or HPLC.

    • If purity is >95%: You can likely use it for crude reactions, but expect lower yields.

    • If purity is <95%: Purify.

  • Fix: Dissolve in minimal ethyl acetate/hexanes and pass through a short plug of silica gel (neutralized with 1% triethylamine). The colored impurities usually stick to the baseline or move much slower than the amine.

Q2: The material has "caked" into a sticky solid. What happened?

Diagnosis: Hygroscopic Agglomeration. The amine has absorbed water from the air.[1] This water is now acting as a catalyst for further oxidation.

  • Action: Do not chip it out with a metal spatula (metal ions + moisture + aniline = rapid degradation).

  • Fix: Dissolve the entire cake in dry Dichloromethane (DCM), dry over Sodium Sulfate (

    
    ), filter, and rotovap. Store the recovered oil/solid under Argon immediately.
    
Q3: Can I store a stock solution in DMSO or Methanol?

Diagnosis: Solvent Incompatibility.

  • Answer: NO.

    • DMSO: Is an oxidant (mild). Over weeks, it can oxidize electron-rich anilines.

    • Methanol: Protic solvents can facilitate proton-transfer steps in auto-oxidation.

    • Chlorinated Solvents (DCM/Chloroform): Anilines can react with DCM over long periods (quaternization) or react with phosgene traces in old chloroform.

  • Recommendation: Prepare solutions fresh . If you must store a solution, use Anhydrous Toluene at -20°C.

Q4: I see an extra peak at RRT 0.9 in my HPLC. What is it?

Diagnosis: Carbamate Formation. If stored in a basic environment or exposed to air, the primary amine reacts with atmospheric


 to form a carbamic acid/carbamate salt.
  • Verification: This peak often disappears if the sample is acidified (turning back into the amine salt and

    
    ).
    

Module 4: Analytical Verification

How do you prove your storage method is working? Use this self-validating workflow.

ValidationWorkflow Start Sample Retrieval (-20°C) Visual Visual Check: Off-white/Beige? Start->Visual FailVisual Dark/Sticky: Purify Visual->FailVisual No Purity HPLC/UPLC Analysis (254 nm) Visual->Purity Yes Decision Purity > 98%? Purity->Decision Decision->FailVisual No Use Proceed to Synthesis Decision->Use Yes

Figure 2: Quality Control Decision Tree before experimental use.

Summary of Critical Parameters
HazardPrevention Strategy
Oxidation Argon purge; Minimize headspace in vials.
Photolysis Amber glassware; Work in subdued light if possible.
Hydrolysis/Caking Warm to Room Temp before opening; Store with desiccant.
Cross-Reactivity Avoid metal spatulas (use glass/plastic); Avoid acid fumes in storage fridge.

References

  • BenchChem. (2025).[2] Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate and related anilines. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 1518808: 3-(Pyrrolidin-1-yl)aniline. Retrieved from

  • Sigma-Aldrich (Merck). (2017). Safety Data Sheet: Aniline and Derivatives - Storage and Stability Guidelines. Retrieved from [3]

  • Khan, F., et al. (2013). Metabolism of Chloro-Nitroanilines via Novel Aerobic Degradation Pathway.[4] PLoS ONE 8(4): e62178.[4] (Validates the oxidative instability of substituted anilines). Retrieved from [4]

  • Albayati, T. M., & Doyle, A. M. (2014).[5] Purification of aniline contaminants using beta zeolite.[5] (Discusses adsorption and purification logic for anilines). Retrieved from

Sources

Validation & Comparative

FTIR Characterization Guide: 2-Methyl-3-(1-pyrrolidinyl)aniline

[1]

Executive Summary & Compound Profile

This guide provides a definitive technical framework for the infrared spectral analysis of 2-Methyl-3-(1-pyrrolidinyl)aniline (CAS: 915921-42-5).[1] As a trisubstituted aromatic amine featuring both a primary exocyclic amine and a tertiary cyclic amine, this compound presents a unique spectral signature essential for verifying synthetic integrity during drug development.

This document moves beyond basic peak listing to compare the two dominant sampling modalities—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —providing evidence-based recommendations for their specific application contexts.[1]

Structural Logic for Spectral Assignment

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its vibrational chromophores:

  • Primary Amine (-NH₂): The "aniline" portion.[1] Expect distinctive N-H stretching doublets.

  • Tertiary Cyclic Amine: The pyrrolidine ring.[1] Lacks N-H stretches; identified by aliphatic C-H and ring skeletal vibrations.[1]

  • 1,2,3-Trisubstituted Benzene: The core scaffold.[1] Defined by specific out-of-plane (OOP) C-H bending modes.[1]

Spectral Band Assignment (Theoretical & Empirical)

The following assignments are derived from standard correlation spectroscopy for aromatic amines and pyrrolidine derivatives.

Functional GroupMode of VibrationWavenumber (cm⁻¹)Diagnostic Significance
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3450 – 3300 Critical Identity Marker. Appears as a doublet.[1] Distinguishes this compound from secondary amine impurities.[1]
Aromatic Ring C-H Stretch> 3000 (3050 region)Weak intensity; confirms aromaticity.[1]
Pyrrolidine / Methyl Aliphatic C-H Stretch2980 – 2800 Strong absorptions from the saturated pyrrolidine ring and the C2-methyl group.[1]
Primary Amine N-H Scissoring (Bending)1650 – 1590Often overlaps with aromatic ring breathing modes.[1]
Aromatic Ring C=C Ring Stretch1600 & 1475Characteristic "skeletal" vibrations of the benzene ring.[1]
C-N Bonds C-N Stretch (Aryl-N)1350 – 1250Strong band connecting the aniline nitrogen to the ring.[1]
Trisubstituted Benzene C-H Out-of-Plane Bend780 – 760 Fingerprint Region. Corresponds to 3 adjacent aromatic hydrogens (positions 4, 5, 6).[1]
Visualizing the Spectral Logic

The following diagram maps the molecular structure to specific spectral regions, aiding in rapid visual verification.

SpectralMappingCompound2-Methyl-3-(1-pyrrolidinyl)anilineNH2Primary Amine(-NH2)Compound->NH2PyrrolidinePyrrolidine Ring(C4H8N-)Compound->PyrrolidineAromaticTrisubstitutedBenzene CoreCompound->AromaticBand_NHDoublet: 3450-3300 cm⁻¹(N-H Stretch)NH2->Band_NHPrimary IDBand_CN1350-1250 cm⁻¹(C-N Stretch)NH2->Band_CNBand_Ali2980-2800 cm⁻¹(Aliphatic C-H)Pyrrolidine->Band_AliSat. C-HPyrrolidine->Band_CNBand_OOP780-760 cm⁻¹(3 Adj. H Bend)Aromatic->Band_OOPRegiochemistry

Figure 1: Structural-Spectral Correlation Map.[1] This logic flow connects the chemical moieties to their diagnostic infrared bands.

Comparative Analysis: ATR vs. Transmission (KBr)

For solid amino-aromatics like 2-Methyl-3-(1-pyrrolidinyl)aniline, the choice of sampling technique fundamentally alters data quality.[1]

Comparison Matrix
FeatureDiamond ATR (Single Bounce) KBr Pellet (Transmission)
Workflow Speed High (< 2 mins).[1] Direct application.Low (15-20 mins).[1] Grinding/Pressing required.[1][2][3][4]
Sample Integrity Non-destructive; sample recoverable.Destructive; sample embedded in salt matrix.[1]
Spectral Resolution Moderate.[1] Band broadening common.[1]High. Sharper bands, better for fingerprinting.[1]
Pathlength Control Fixed (~2 µm penetration).Variable (depends on pellet thickness).
Artifact Risks Poor contact with hard solids (low intensity).[1]Moisture uptake (O-H interference); Christiansen effect.[1]
Recommendation Routine QC / ID Verification Structural Elucidation / Publication
Critical Insight: The "Amine Shift"
  • KBr Effect: In KBr pellets, primary amines often engage in hydrogen bonding with the ionic lattice or adsorbed water, potentially shifting the N-H doublet or broadening it significantly [1].

  • ATR Effect: ATR spectra are penetration-depth dependent.[1] Lower wavenumber bands (Fingerprint region) appear more intense relative to high wavenumber bands (N-H stretch) compared to transmission spectra.[1] Correction algorithms must be applied if comparing ATR data to KBr libraries.

Experimental Protocols

Method A: High-Throughput ATR (Routine ID)

Best for: Incoming raw material testing and quick reaction monitoring.[1]

  • System Prep: Ensure the diamond crystal is clean.[1] Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1]

  • Sample Loading: Place approximately 2-5 mg of the solid analyte onto the center of the crystal.

  • Compression: Apply pressure using the anvil clamp.[1]

    • Note: Monitor the live preview.[1] Increase pressure until the strongest peak (likely C-H or C-N) reaches ~0.4 - 0.6 Absorbance units.[1] Do not over-tighten to avoid crystal damage, though diamond is resilient.[1]

  • Acquisition: Collect 32-64 scans.

  • Post-Processing: Apply "ATR Correction" (if available in software) to normalize peak intensities for library comparison.

Method B: KBr Pellet (Structural Validation)

Best for: Publication-quality data and resolving complex fingerprint regions.[1]

  • Ratio: Mix 1-2 mg of 2-Methyl-3-(1-pyrrolidinyl)aniline with 200 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar for 2-3 minutes.

    • Goal: Reduce particle size to < 2 µm (smaller than the IR wavelength) to minimize light scattering (slope in baseline) [2].

  • Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute, then apply 8-10 tons of pressure for 2 minutes.

  • Visual Check: The resulting disk should be transparent (glass-like).[1] If cloudy (white), the particle size is too large or moisture is present.

  • Acquisition: Collect 64 scans. Ensure the background is a pure KBr blank pellet.[1]

Troubleshooting & Interpretation Logic

When analyzing the spectrum, use this decision workflow to validate the compound identity.

AnalysisWorkflowStartAcquire SpectrumCheckNHCheck 3300-3450 cm⁻¹Doublet Present?Start->CheckNHYesNHPrimary Amine ConfirmedCheckNH->YesNHYesNoNHSTOP: Check forSecondary Amine Impurityor Salt FormationCheckNH->NoNHNoCheckAliCheck 2800-3000 cm⁻¹Intense Aliphatic peaks?YesNH->CheckAliYesAliPyrrolidine/Methyl ConfirmedCheckAli->YesAliYesNoAliSuspect Aromatic-onlyAnalog (e.g., Toluidine)CheckAli->NoAliNoCheckFPCheck 760-780 cm⁻¹Strong single band?YesAli->CheckFPYesFP1,2,3-Substitution Confirmed(Identity Validated)CheckFP->YesFPYesNoFPSuspect Isomer(2,4- or 3,4-substitution)CheckFP->NoFPNo

Figure 2: Analytical Decision Tree. A self-validating logic flow for confirming the presence of 2-Methyl-3-(1-pyrrolidinyl)aniline versus potential isomers or impurities.

Common Pitfalls
  • CO₂ Interference: A doublet at 2350 cm⁻¹ indicates poor background subtraction.[1] Purge the sample compartment.[1]

  • Water Bands: Broad curvature >3000 cm⁻¹ in KBr pellets suggests wet KBr.[1][3] Dry the powder at 110°C overnight.

  • Polymorphism: As a solid crystalline organic, this molecule may exhibit polymorphism.[1] If the fingerprint region shows split peaks in ATR but not KBr (or vice versa), consider that the pressure of the ATR clamp or the grinding pressure of KBr may have induced a phase transition [3].

References

  • Specac. FTIR: Transmission vs ATR spectroscopy. Retrieved from

  • Kintek Solution. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Retrieved from

  • ResearchGate. Discussion on ATR vs KBr for solid samples. Retrieved from

  • PubChem. 2-methyl-3-(1-pyrrolidinyl)aniline (Compound Summary). Retrieved from

A Comparative Guide to Establishing Quality Control Reference Standards for 2-Methyl-3-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and development, the purity and identity of novel chemical entities are paramount. This guide provides a comprehensive framework for establishing robust quality control (QC) reference standards for 2-Methyl-3-(1-pyrrolidinyl)aniline, a compound of interest for which established pharmacopeial monographs do not yet exist. We will delve into the principles of creating a primary reference standard, compare state-of-the-art analytical techniques for its characterization and routine analysis, and discuss the critical aspect of impurity profiling. The methodologies and rationale presented herein are grounded in established scientific principles and regulatory expectations, providing a self-validating system for ensuring the quality of this compound in a research and development setting.

Establishing the Primary Reference Standard

For a novel compound like 2-Methyl-3-(1-pyrrolidinyl)aniline, a primary reference standard is not commercially available from compendial sources like the U.S. Pharmacopeia (USP).[1] Therefore, the first crucial step is to designate a single batch of the synthesized material, of the highest possible purity, as the in-house primary reference standard.[1][2][3] This standard will be the benchmark against which all future batches are compared. The establishment of this primary standard requires extensive characterization to confirm its identity and purity unequivocally.[4][5]

The qualification of the primary reference standard for 2-Methyl-3-(1-pyrrolidinyl)aniline should involve a battery of analytical tests, including:

  • Structural Elucidation: Unambiguous confirmation of the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Purity Assessment: Determination of absolute purity through a combination of chromatographic methods (e.g., HPLC, GC), and potentially a mass balance approach, which considers the levels of organic impurities, water content (Karl Fischer titration), residual solvents (GC-Headspace), and non-volatile inorganic impurities (sulfated ash).

  • Physicochemical Characterization: Determination of physical properties such as melting point, pKa, and solubility.

Comparative Analysis of Analytical Techniques for Quality Control

The choice of analytical methodology for routine quality control is critical for ensuring batch-to-batch consistency. Below is a comparison of key techniques for the analysis of 2-Methyl-3-(1-pyrrolidinyl)aniline.

Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for purity and assay determination of non-volatile organic compounds in the pharmaceutical industry.[6] For 2-Methyl-3-(1-pyrrolidinyl)aniline, a reversed-phase HPLC method would be the primary choice.

Table 1: Comparison of Chromatographic Methods for Purity and Assay

Technique Principle Advantages for 2-Methyl-3-(1-pyrrolidinyl)aniline Limitations Typical Performance
HPLC-UV Separation based on polarity, UV absorbance for detection.Robust, reproducible, widely available. Good for quantitating aromatic compounds due to the UV chromophore.May lack sensitivity for impurities with poor chromophores. Co-elution of impurities is possible.LOD/LOQ: ~0.01% / 0.05%; Assay Precision: <1.0% RSD
UPLC-UV HPLC with smaller particle size columns (<2 µm).Faster analysis times, higher resolution, and better sensitivity than HPLC.[7]Higher backpressure requires specialized equipment.LOD/LOQ: ~0.005% / 0.02%; Assay Precision: <0.8% RSD
LC-MS HPLC coupled with a mass spectrometer.High selectivity and sensitivity. Provides mass information for peak identification and structural elucidation of impurities.[7]More complex instrumentation, potential for matrix effects (ion suppression/enhancement). Not ideal for routine quantitative assay unless using a validated method with an appropriate internal standard.LOD/LOQ: <0.001% / 0.005%; Assay Precision: Variable, typically <5% RSD
GC-FID/MS Separation of volatile compounds in the gas phase.Excellent for analyzing residual solvents and potentially volatile impurities.The compound itself is likely not sufficiently volatile without derivatization. Thermal degradation is a risk.Not the primary method for the API, but essential for specific impurities (e.g., solvents).

Experimental Protocol: HPLC-UV Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) as it is a versatile stationary phase for moderately polar compounds.

  • Mobile Phase Selection: A typical starting point would be a gradient elution with a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (acetonitrile or methanol). The buffer controls the ionization state of the amine, leading to better peak shape.

  • Detection Wavelength: Determine the UV maximum absorbance (λmax) of 2-Methyl-3-(1-pyrrolidinyl)aniline by running a UV scan. A diode array detector (DAD) is ideal for this.

  • Method Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation of the main peak from all impurities with good resolution (>2) and reasonable run time.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Structural Identity

NMR is the most powerful technique for unambiguous structure elucidation.

  • ¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 2-Methyl-3-(1-pyrrolidinyl)aniline, one would expect to see signals for the aromatic protons, the methyl protons, and the pyrrolidinyl protons, each with characteristic chemical shifts and splitting patterns.[8]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Methyl-3-(1-pyrrolidinyl)aniline (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH~6.7 - 7.2Multiplet3H
NH₂~3.5 - 4.5Broad Singlet2H
Pyrrolidinyl CH₂ (adjacent to N)~3.2 - 3.4Multiplet4H
Pyrrolidinyl CH₂~1.9 - 2.1Multiplet4H
Methyl CH₃~2.2Singlet3H

FTIR is used to identify the functional groups present in a molecule.[9] It serves as a molecular fingerprint and is excellent for a rapid identity check.

Table 3: Characteristic FTIR Absorption Bands for 2-Methyl-3-(1-pyrrolidinyl)aniline

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
Primary Aromatic Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500 (two bands)[10][11]
Primary Aromatic Amine (N-H)Scissoring (Bend)1580 - 1650[10]
Aromatic Ring (C=C)Stretch1450 - 1600
Aromatic Amine (C-N)Stretch1250 - 1335[10][11]
Alkyl C-HStretch2850 - 2960
Methyl C-HBend~1375 and ~1450

MS provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition.

  • Tandem MS (MS/MS): Can be used to study the fragmentation of the molecule, providing further structural information. Common fragmentation for aromatic amines involves cleavage at the C-N bond.[12][13]

Experimental Workflow: Identity Confirmation

Caption: Logical workflow for identifying and controlling impurities.

Conclusion and Recommendations

For a novel compound such as 2-Methyl-3-(1-pyrrolidinyl)aniline, establishing a well-characterized in-house primary reference standard is the foundational step for all subsequent quality control activities. A multi-faceted analytical approach is essential for both the initial characterization of this standard and for the routine analysis of manufactured batches.

We recommend a reversed-phase HPLC-UV method as the primary tool for routine purity and assay determination due to its robustness and reliability. This should be complemented by LC-MS for impurity identification during method development and for investigating any unknown peaks that may appear during stability studies. Identity confirmation should rely on a combination of FTIR , as a rapid screening method, and NMR and HRMS for definitive structural elucidation of the primary reference standard. A thorough understanding of the synthetic process is crucial for predicting and controlling process-related impurities, with specific methods like ICP-MS being essential for monitoring catalyst residues.

By implementing this comprehensive and comparative approach, researchers, scientists, and drug development professionals can ensure the quality, consistency, and integrity of 2-Methyl-3-(1-pyrrolidinyl)aniline, thereby building a solid foundation for its further development.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 23, 2026, from [Link]

  • Getman, K., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 59(19), 7493-7497. Available at: [Link]

  • Agilent Technologies. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Nature Synthesis. (2022). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]

  • MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved February 23, 2026, from [Link]

  • Advent Chembio. (n.d.). Primary vs Secondary Reference Standards. Retrieved February 23, 2026, from [Link]

  • RMC Pharmaceutical Solutions, Inc. (2009, May 21). How do you establish a reference standard for release of your first GMP lot?. [Blog post]. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • PubMed. (2010, January 13). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Available at: [Link]

  • Taylor & Francis Online. (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Available at: [Link]

  • Supporting Information. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Available at: [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved February 23, 2026, from [Link]

  • Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Retrieved February 23, 2026, from [Link]

  • Shree Ganesh Remedies Limited. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0. Retrieved February 23, 2026, from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [PDF]. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved February 23, 2026, from [Link]

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. Available at: [Link]

  • ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 23, 2026, from [Link]

  • Research and Reviews: Journal of Material Sciences. (2014, May 21). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Available at: [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 23, 2026, from [Link]

  • DTU. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Table]. Available at: [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved February 23, 2026, from [Link]

  • Supporting Information. (n.d.). General remarks. [PDF]. Available at: [Link]

  • Chegg. (2020, September 23). Solved Below is the H NMR spectrum for para-methylaniline. Retrieved February 23, 2026, from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved February 23, 2026, from [Link]

  • Chromatography Today. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]

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Guide to Validating Synthesis Batches of 2-Methyl-3-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

Compound: 2-Methyl-3-(1-pyrrolidinyl)aniline CAS: 915921-42-5 Molecular Formula: C₁₁H₁₆N₂ Role: Key Pharmacophore Intermediate (KPI)

In the development of kinase inhibitors and heterocyclic pharmaceuticals, the integrity of the aniline intermediate is the rate-limiting factor for downstream success. 2-Methyl-3-(1-pyrrolidinyl)aniline presents specific stability and purity challenges due to the electron-rich nature of the pyrrolidine ring and the steric hindrance of the ortho-methyl group.

This guide compares Standard Commercial Grade (Batch A) synthesis against an Optimized Process Grade (Batch B) . It demonstrates why relying solely on NMR for this compound is insufficient and provides a multi-modal validation workflow to ensure downstream efficacy.

Synthesis Routes & Critical Quality Attributes (CQAs)

To validate a batch, one must understand its origin. The dominant synthesis route is the Buchwald-Hartwig Amination , coupling 3-bromo-2-methylaniline with pyrrolidine.

Comparative Synthesis Overview
FeatureBatch A: Standard Commercial Grade Batch B: Optimized Process Grade
Synthesis Method Standard Buchwald-Hartwig (Pd(OAc)₂ / BINAP)Optimized Catalytic Cycle (Pd₂dba₃ / XPhos)
Work-up Aqueous extraction + Flash EvaporationAcid-Base Extraction + Scavenger Resin + Recrystallization
Primary Impurity 3-Bromo-2-methylaniline (Unreacted SM) Pd residues (>50 ppm)2-Methylaniline (Protodehalogenation byproduct) Pd residues (<5 ppm)
Stability Prone to oxidation (darkening) within 48hStable for >6 months under Argon

Scientist's Insight: The choice of ligand (BINAP vs. XPhos) dramatically affects the "Protodehalogenation" side reaction. In Batch A, steric hindrance often stalls the cycle, leaving unreacted bromide. In Batch B, the highly active XPhos ligand pushes the cycle to completion, but rigorous purification is required to remove the catalyst.

Experimental Validation Protocols

The following protocols are designed to be self-validating , meaning they include internal checks (system suitability) to ensure the data is reliable.

Protocol 1: Ultra-Trace Impurity Profiling (UPLC-MS)

Standard HPLC often co-elutes the de-halogenated impurity (2-methylaniline) with the product due to structural similarity.

Methodology:

  • Column: C18 Reverse Phase, 1.7 µm particle size (High Resolution).

  • Mobile Phase: Gradient Elution.

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

Validation Criteria:

  • Resolution (Rs): > 1.5 between Product (RT: 4.2 min) and Des-pyrrolidinyl impurity (RT: 3.8 min).

  • Carryover: Inject blank after highest standard; must be < 0.05%.

Protocol 2: Functional Use Test (The "Stress Test")

Analytical purity does not always equal reactive purity. We validate the batch by reacting it with a standard electrophile (e.g., 4-chlorobenzoyl chloride) to simulate downstream amide coupling.

Step-by-Step Workflow:

  • Dissolve 1.0 eq of 2-Methyl-3-(1-pyrrolidinyl)aniline in DCM.

  • Add 1.2 eq TEA (Triethylamine).

  • Add 1.0 eq 4-chlorobenzoyl chloride at 0°C.

  • Monitor by TLC/LC-MS at T=30 min.

Interpretation:

  • Pass: >98% conversion. Clean peak for amide product.

  • Fail: <90% conversion or appearance of "dimer" peaks (indicating oxidation of the aniline prior to coupling).

Protocol 3: Residual Catalyst Quantification (ICP-MS)

Palladium contamination is a silent killer in drug development, often chelating to the final drug product and causing toxicity failures.

Protocol:

  • Digest 50 mg sample in HNO₃/HCl (Aqua Regia) via Microwave Digestion.

  • Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Limit: < 10 ppm for pharmaceutical intermediates (ICH Q3D guidelines).

Comparative Performance Data

The following data summarizes the validation results of three random batches of "Commercial Grade" vs. three batches of "Optimized Grade."

MetricBatch A (Commercial) Batch B (Optimized) Impact
Purity (UPLC) 96.5% - 97.2%99.4% - 99.8%Batch A requires re-purification before use.
Residual Pd 120 - 450 ppm2 - 4 ppmBatch A poses high toxicity risk and catalyst poisoning downstream.
Yield in Next Step 65% - 72%92% - 94%Impurities in Batch A compete for reagents.
Color/Appearance Dark Brown/Black OilPale Tan/Off-white SolidDark color indicates oxidation products (quinones).

Visualizing the Validation Workflow

The following diagram illustrates the logical decision tree for validating incoming batches of 2-Methyl-3-(1-pyrrolidinyl)aniline.

ValidationWorkflow Start Incoming Batch (2-Methyl-3-(1-pyrrolidinyl)aniline) VisualCheck Visual Inspection (Color/State) Start->VisualCheck UPLC Protocol 1: UPLC-MS (Purity & ID) VisualCheck->UPLC If Solid/Light Oil Reject REJECT / RE-PURIFY (Scavenger Resin Treatment) VisualCheck->Reject If Tarry/Black ICP Protocol 3: ICP-MS (Pd Quantification) UPLC->ICP Decision1 Purity > 99%? Pd < 10 ppm? ICP->Decision1 FuncTest Protocol 2: Functional Use Test (Amide Coupling) Decision1->FuncTest Yes Decision1->Reject No Decision2 Conversion > 98%? FuncTest->Decision2 Decision2->Reject No Approve VALIDATED BATCH (Release for Synthesis) Decision2->Approve Yes

Figure 1: Decision Matrix for Batch Validation. Note the critical "Reject" pathways that prevent low-quality intermediates from entering the GMP workflow.

References

  • Sigma-Aldrich. 2-Methyl-3-(1-pyrrolidinyl)aniline Product Specification & CAS 915921-42-5. Retrieved from

  • BLD Pharm. Certificate of Analysis Data for 2-Methyl-3-(pyrrolidin-1-yl)aniline (CAS 915921-42-5).[1] Retrieved from

  • Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.[2] Organometallics.[2] (Demonstrates sensitivity of amination to impurities). Retrieved from

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. (Best practices for catalyst removal). Retrieved from

  • BenchChem. Validating the Purity of Aniline Intermediates: Elemental Analysis vs. HPLC. Retrieved from

Sources

A Comparative Guide to the Elemental Analysis and Purity Assay of 2-Methyl-3-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-(1-pyrrolidinyl)aniline is a substituted aromatic amine, a class of compounds that are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The precise characterization of its elemental composition and the rigorous assessment of its purity are fundamental prerequisites for its application in any research or development setting. Impurities can significantly impact reaction yields, introduce undesirable side products, and, in the context of drug development, pose safety risks.

This guide provides a comprehensive, in-depth comparison of various analytical methodologies for the elemental analysis and purity determination of 2-Methyl-3-(1-pyrrolidinyl)aniline. As a Senior Application Scientist, the following content is structured to not only present protocols but to also elucidate the scientific rationale behind the selection of each technique, thereby empowering researchers to make informed decisions for their specific analytical needs. The methodologies discussed are grounded in established principles for the analysis of aromatic amines and are adapted for the specific characteristics of the target compound.

I. Elemental Analysis: Combustion Analysis (CHN)

Elemental analysis is a cornerstone of chemical characterization, providing the empirical formula of a compound, which is a crucial first step in its identification and purity verification. For organic compounds like 2-Methyl-3-(1-pyrrolidinyl)aniline, which is composed of carbon, hydrogen, and nitrogen, CHN analysis by combustion is the gold standard.

Principle of CHN Analysis

The underlying principle of CHN analysis is the complete and instantaneous combustion of the sample in a high-temperature, oxygen-rich environment. This process converts the constituent elements into their respective gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂. These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD). The instrument is calibrated using a certified organic standard of known elemental composition.

Experimental Protocol: CHN Analysis

Instrumentation: A CHN elemental analyzer is required.

Sample Preparation:

  • Ensure the sample of 2-Methyl-3-(1-pyrrolidinyl)aniline is a homogenous, dry powder. Any residual solvent will significantly impact the results.

  • Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

  • Crimp the tin capsule to ensure no sample is lost and to create a small, dense pellet.

Analysis Workflow:

  • Calibrate the instrument with a certified standard (e.g., acetanilide) to create a calibration curve.

  • Introduce the encapsulated sample into the combustion furnace, which is typically heated to 900-1000°C.

  • The combustion products are swept by a helium carrier gas through a reduction tube (containing copper) to convert any nitrogen oxides to N₂.

  • The mixture of CO₂, H₂O, and N₂ then passes through a series of traps to remove interfering substances.

  • The purified gases are separated, often by gas chromatography, and detected by a TCD.

  • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the sample weight.

Data Presentation: Expected vs. Experimental Values

For a pure sample of 2-Methyl-3-(1-pyrrolidinyl)aniline (C₁₁H₁₆N₂), the theoretical elemental composition is:

  • Carbon (C): 74.95%

  • Hydrogen (H): 9.15%

  • Nitrogen (N): 15.90%

A comparison of the experimental results with these theoretical values provides a primary indication of the sample's purity.

ElementTheoretical %Experimental % (Example)Deviation
Carbon (C)74.9574.85-0.10
Hydrogen (H)9.159.20+0.05
Nitrogen (N)15.9015.82-0.08

A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

II. Purity Assay: A Comparative Overview

While elemental analysis provides a foundational assessment of purity, it does not reveal the nature or quantity of individual impurities. For a comprehensive purity profile, chromatographic and spectroscopic techniques are indispensable. This section compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), along with a classical titrimetric method.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it well-suited for aromatic amines.[1][2]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, the area of the main peak is compared to the total area of all peaks in the chromatogram (area percent method).

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, with a small addition of formic acid (e.g., 0.1%) to improve peak shape. A gradient elution is recommended to separate impurities with a wide range of polarities.

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of 2-Methyl-3-(1-pyrrolidinyl)aniline in the mobile phase to create a stock solution. Further dilute to a working concentration of about 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Gradient Program: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Data Analysis: Calculate the purity using the area percent method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (0.1 mg/mL) inject Inject into HPLC prep_std->inject prep_smp Prepare Sample Solution (0.1 mg/mL) prep_smp->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While aromatic amines can be analyzed directly, derivatization is often employed to improve their volatility and chromatographic peak shape.[3][4]

Principle: GC separates components of a mixture in the gas phase based on their interaction with a stationary phase. The separated components then enter a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

Instrumentation:

  • GC-MS system with an autosampler.

  • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

Reagents:

  • A suitable solvent (e.g., dichloromethane).

  • A derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve a small amount of the sample in dichloromethane.

    • Add the derivatizing agent (BSTFA) and an internal standard (if quantitative analysis against a standard is desired).

    • Heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the derivatization reaction.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra. Calculate purity using the area percent method.

C. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • A suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • A certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The standard should have signals that do not overlap with the analyte's signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the 2-Methyl-3-(1-pyrrolidinyl)aniline sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters, which include a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve acquire Acquire ¹H NMR spectrum (quantitative parameters) dissolve->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

D. Nonaqueous Potentiometric Titration

This classical titrimetric method is a cost-effective way to determine the purity of basic compounds like aromatic amines.[5]

Principle: Aromatic amines are weak bases and can be titrated in a nonaqueous solvent with a strong acid. The endpoint of the titration is determined potentiometrically by monitoring the change in potential as the titrant is added.[6]

Instrumentation:

  • Potentiometer with a suitable electrode system (e.g., glass and calomel electrodes).

  • Burette and magnetic stirrer.

Reagents:

  • A suitable nonaqueous solvent (e.g., glacial acetic acid).

  • Titrant: Perchloric acid in glacial acetic acid (standardized).

Procedure:

  • Accurately weigh the sample and dissolve it in the nonaqueous solvent.

  • Immerse the electrodes in the solution and start stirring.

  • Titrate the solution with the standardized perchloric acid, recording the potential after each addition of titrant.

  • Plot the potential versus the volume of titrant added to determine the equivalence point (the point of maximum inflection).

  • Calculate the purity based on the volume of titrant consumed.

III. Comparison of Purity Assay Methods

The choice of method for purity analysis depends on the specific requirements of the study, including the need for qualitative impurity identification, the desired level of accuracy, and available resources.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between mobile and stationary phases.[1]High resolution, sensitive, quantitative, applicable to a wide range of compounds.[7]Requires a reference standard for peak identification; assumes equal response factors for impurities in area % method.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.[3]Excellent for volatile impurities, provides structural information for impurity identification.[4]May require derivatization for polar compounds; not suitable for thermally labile impurities.[8]
qNMR Signal intensity is directly proportional to the number of nuclei.Primary method, provides absolute purity without a specific analyte standard, structurally informative.[9]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
Nonaqueous Titration Acid-base neutralization reaction.[5]Cost-effective, simple instrumentation, accurate for assaying the main component.Not suitable for detecting and quantifying individual impurities, less specific than chromatographic methods.[10]

IV. Conclusion

The comprehensive analysis of 2-Methyl-3-(1-pyrrolidinyl)aniline requires a multi-faceted approach. Elemental analysis by combustion provides the foundational confirmation of its empirical formula and an initial purity check. For a detailed purity profile, HPLC is often the method of choice for routine analysis due to its robustness and high resolving power.[7] GC-MS is invaluable when volatile impurities are of concern or when structural elucidation of unknown impurities is necessary. qNMR stands out as a primary, highly accurate method for determining absolute purity and for the certification of reference materials.[9] Nonaqueous titration offers a simple and economical alternative for assaying the main component.

The selection of the most appropriate analytical strategy should be guided by the intended use of the compound and the regulatory requirements of the specific application. For drug development professionals, a combination of these techniques is often employed to build a comprehensive understanding of the purity and impurity profile of a new chemical entity, ensuring both quality and safety.

V. References

  • BenchChem. (2025). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

  • Amino compounds. (2023, May 24).

  • Kocaoba, S., Aydogan, F., & Afşar, H. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry.

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.

  • Wieser, M., et al. (2023, January 24). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI.

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

  • Gündüz, T., Kiliç, E., & Cakirer, O. (1996). Thermometric titrations of amines with nitrosyl perchlorate in acetonitrile solvent. Science.gov.

  • Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399.

  • Hall, H. K. Jr. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry.

  • chemeurope.com. Nonaqueous titration.

  • Purity by Absolute qNMR Instructions.

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.

  • Wieser, M., et al. (2023, January 24). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI.

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.

  • ThermoFisher. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18).

  • Wieser, M., et al. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI.

  • SIELC Technologies. By Detection.

  • Summary of CHNS Elemental Analysis Common Problems.

  • CHNS Characterization of forensic samples by the FlashSmart Elemental Analyzer.

  • Sigma-Aldrich. 2-Methyl-3-(1-pyrrolidinyl)aniline AldrichCPR.

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.

  • PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.

  • BenchChem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.

  • Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.

  • MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2-Methyl-3-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-3-(1-pyrrolidinyl)aniline (CAS: 915921-42-5) is a specialized nitrogen-containing heterocycle used primarily as an intermediate in pharmaceutical synthesis.[1][2][3][4] As a Senior Application Scientist, I advise treating this compound with the high-level precautions reserved for primary aromatic amines (PAAs) .

While specific toxicological data for this exact isomer may be sparse in public databases, its structural moieties—an electron-rich aniline ring coupled with a pyrrolidine cycle—dictate its safety profile. It must be handled as a toxic, potential sensitizer, and environmental pollutant .

This guide outlines the operational standards for disposal, ensuring scientific integrity, regulatory compliance (RCRA/EPA), and personnel safety.

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must understand the physicochemical nature of the waste. This compound is a base due to the amine functionality.

PropertyData / CharacteristicOperational Implication
Chemical Structure Aniline derivative + Pyrrolidine ringHigh electron density; susceptible to oxidation.
CAS Number 915921-42-5Use for specific waste labeling/manifests.
Physical State Solid (typically) or viscous oilDust inhalation risk if solid; skin absorption risk if liquid.
Acidity/Basicity Weak BaseDO NOT mix with strong acids (exothermic salt formation).
Primary Hazards Acute Toxicity (Oral/Dermal), IrritantH301/H311: Toxic if swallowed/in contact with skin.[5]
Hidden Hazard Skin Sensitization & AbsorptionAniline derivatives readily penetrate intact skin.
Environmental Aquatic Toxicity (Chronic)H411: Toxic to aquatic life with long-lasting effects.[5]

Critical Safety Note: Aniline derivatives can cause methemoglobinemia (interference with oxygen transport in blood) upon overexposure. Blue discoloration of lips/nails is a hallmark sign.

Part 2: Pre-Disposal Stabilization & Segregation

Effective disposal starts at the bench. You must segregate this chemical correctly to prevent dangerous cross-reactions in the central waste stream.

1. The "Do Not Mix" List (Incompatibilities)
  • Strong Oxidizers: Never mix with nitric acid, perchlorates, or permanganates. Aromatic amines are easily oxidized, leading to rapid heat generation and potential fire.

  • Strong Acids: Mixing with concentrated acids (HCl, H₂SO₄) will generate heat and precipitate the salt form. While not explosive, the exotherm can pressurize waste containers.

  • Aldehydes/Ketones: Can form imines (Schiff bases) over time, releasing water and altering the waste composition.

2. Waste Stream Selection

You must classify the waste based on the matrix it is dissolved in (if liquid) or its purity (if solid).

  • Scenario A: Pure Solid Waste

    • Collect in a dedicated solid waste container.

    • Classification: Hazardous Waste (Toxic).

  • Scenario B: Dissolved in Organic Solvent (e.g., DCM, Methanol)

    • If Halogenated Solvent (DCM): Dispose in Halogenated Waste stream.

    • If Non-Halogenated Solvent (Methanol, Acetone): Dispose in Non-Halogenated Organic stream.

  • Scenario C: Aqueous Solution

    • NEVER pour down the sink.

    • Collect in Aqueous Basic/Toxic waste stream.

Part 3: The Disposal Workflow (Step-by-Step)

This protocol ensures a self-validating system where every step confirms the safety of the next.

Step 1: Containment
  • Material: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans if the waste is potentially acidic or corrosive.

  • Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.

Step 2: Labeling (RCRA Compliance)

Every container must carry a hazardous waste label before the first drop of waste is added.

  • Chemical Name: Write out "2-Methyl-3-(1-pyrrolidinyl)aniline" (No abbreviations).

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

Step 3: Decontamination of Glassware
  • Solvent Rinse: Rinse contaminated glassware with a compatible solvent (e.g., acetone or ethanol) three times .

  • Disposal of Rinsate: The first three rinses must be collected and disposed of as hazardous chemical waste , not down the drain.

  • Final Wash: After the solvent rinse, glassware can be washed with soap and water in the sink.

Step 4: Final Hand-off
  • Transfer the sealed, labeled container to your facility's Central Accumulation Area (CAA).

  • Disposal Method: The ultimate destruction method for this compound is High-Temperature Incineration with a secondary combustion chamber and scrubbers to manage Nitrogen Oxide (NOx) emissions.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision matrix for segregating this specific aniline derivative.

DisposalWorkflow Start START: 2-Methyl-3-(1-pyrrolidinyl)aniline Waste StateCheck What is the physical state? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Toxic Waste Bin (Incineration) Solid->SolidBin Double Bag & Tag SolventCheck Check Solvent Type Liquid->SolventCheck HaloStream Halogenated Waste Stream (e.g., mixed with DCM) SolventCheck->HaloStream Contains Halogens? NonHaloStream Non-Halogenated Organic Stream (e.g., mixed with MeOH) SolventCheck->NonHaloStream Flammable/Non-Halo? AqStream Aqueous Toxic Stream (Do NOT Drain Pour) SolventCheck->AqStream Water Based?

Figure 1: Waste stream segregation decision matrix for aniline derivatives.

Part 5: Emergency Contingencies

In the event of a spill or exposure, immediate action is required.[3][6][7][8]

1. Spill Cleanup Protocol

  • Evacuate: If the spill is large (>100mL) or outside a fume hood, evacuate the area.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. Use a respirator (P100/Organic Vapor) if outside a hood.

  • Absorb: Do not use paper towels (combustible). Use vermiculite, dry sand, or clay absorbents .[3][9]

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Aniline Derivative."

  • Clean: Wash the surface with a mild detergent and water.

2. First Aid

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

  • Eye Contact: Rinse for 15 minutes.[4][8] Seek medical attention.

References
  • PubChem. (n.d.). Compound Summary: 2-Methyl-3-(1-pyrrolidinyl)aniline. National Library of Medicine. Retrieved from [Link]

  • US EPA. (2024). Hazardous Waste Management: Solvents and Organic Compounds. Environmental Protection Agency.[9][10] Retrieved from [Link]

  • ECHA. (n.d.). Substance Information: Aromatic Amines. European Chemicals Agency. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Methyl-3-(1-pyrrolidinyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-Methyl-3-(1-pyrrolidinyl)aniline Hazard Class: Nitrogen-Substituted Aniline Derivative Critical Risk: Dermal Absorption & Methemoglobinemia

Handling 2-Methyl-3-(1-pyrrolidinyl)aniline requires a departure from standard "organic lab" safety protocols. Unlike benign intermediates, this compound combines the systemic toxicity of aniline (blood toxicity) with the potential corrosivity/irritation of the pyrrolidine moiety.

The "Silent Killer" Mechanism: Anilines are lipophilic. They penetrate standard nitrile gloves and skin rapidly. Once absorbed, they oxidize hemoglobin to methemoglobin, impairing oxygen transport. This effect is often delayed; a researcher may feel fine immediately after exposure, only to develop cyanosis (blue skin/lips) hours later.

Core Directive: Treat this substance as a Class 6.1 Toxic and Skin Sensitizer . All handling must occur inside a fume hood.[1]

PPE Specification Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with aromatic amines. Use the following tiered protection strategy.

Protection ZoneStandard Handling (Weighing, Transfer)High-Risk Operations (Synthesis, Spill Cleanup)Rationale & Causality
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil or High-Dexterity)Laminate Barrier Gloves: (e.g., Silver Shield/4H) under Nitrile outer glove.Permeation Physics: Aniline derivatives can permeate thin nitrile in <10 mins. Laminate films provide >480 min breakthrough time.
Eye/Face Chemical Splash Goggles (Indirect Vent)Full Face Shield + Splash GogglesPyrrolidine Component: Adds basicity; increases risk of corneal damage beyond simple irritation. Safety glasses are inadequate for liquids.
Respiratory Fume Hood Only (Sash at 18")Half-Mask Respirator Cartridges: OV/P100 (Organic Vapor + HEPA)Poor Warning Properties: Aniline odor threshold is often near toxic limits. Do not rely on smell.
Body Lab Coat (Cotton/Poly)+ Chemical ApronTyvek® Coverall (Taped seams preferred)Skin Absorption: Cotton absorbs and holds the toxin against the skin. Tyvek repels splashes.
PPE Selection Logic (Decision Flowchart)

The following logic gate ensures you select the correct PPE based on the physical state and operational scale.

PPE_Logic Start Start: Assess Operation State Physical State? Start->State Spill Spill / Accident? Start->Spill Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solubilized State->Liquid Reaction/Workup Level1 LEVEL 1 PROTECTION Double Nitrile Gloves Lab Coat + Goggles Fume Hood Solid->Level1 Scale Scale / Volume? Liquid->Scale Small < 100 mg (Trace) Scale->Small Analytical Large > 100 mg or Synthesis Scale->Large Prep Small->Level1 Level2 LEVEL 2 PROTECTION Silver Shield Liners Chemical Apron Splash Goggles Large->Level2 Level3 LEVEL 3 PROTECTION Full Tyvek Suit Respirator (OV/P100) Silver Shield Gloves Spill->Level3 Yes

Figure 1: PPE Decision Tree. Note that liquid handling immediately escalates protection requirements due to increased permeation rates.

Operational Protocols
A. Weighing & Transfer (Solid State)
  • The Risk: Static electricity can disperse fine aniline powders, leading to inhalation or settling on "clean" surfaces.

  • Protocol:

    • Anti-Static Gun: Use an ionizing zero-static gun on the spatula and weighing boat before transfer.

    • Double-Glove Technique: Wear a colored inner glove (e.g., blue nitrile) and a white outer glove. If the white glove stains or tears, the color contrast provides an immediate visual warning.

    • Damp Wipe: Place a solvent-dampened Kimwipe around the balance to catch stray particles. Dispose of this wipe as hazardous waste immediately.

B. Solubilization & Reaction (Liquid State)
  • The Risk: Solvents (DCM, Methanol) act as "vehicles," carrying the aniline derivative through gloves and skin faster than the pure substance alone.

  • Protocol:

    • Change Schedule: If using standard nitrile gloves, change them every 15 minutes during active handling, or immediately upon splash.

    • Closed Systems: Use septum-capped vials and syringes for transfers to minimize open-air exposure.

    • Decontamination: Keep a wash bottle of 10% acetic acid or specialized decon soap (e.g., Techall) nearby. Aniline is basic; acidic washing helps solubilize and remove it from surfaces better than water alone.

Emergency Response & Disposal
Exposure Response (Skin Contact) [2][3][4][5]
  • Immediate Action: Do not hesitate. Time is tissue.

  • Strip & Flush: Remove contaminated clothing immediately.[5] Flush skin with water for 15 minutes.[1]

  • Observation: Monitor for signs of Methemoglobinemia (cyanosis, headache, fatigue) for up to 24 hours.

  • Medical Alert: Inform medical personnel that the patient was exposed to an Aniline Derivative . Standard pulse oximetry may give false readings; an arterial blood gas (ABG) with co-oximetry is required.

Spill Cleanup Workflow

Spill_Response Detect Spill Detected Evacuate Evacuate Area (Vapors) Detect->Evacuate PPE_Up Don PPE (Resp + Laminate Gloves) Evacuate->PPE_Up Absorb Absorb (Sand/Vermiculite) PPE_Up->Absorb Neut Neutralize Surface (Dilute Acid Wash) Absorb->Neut Dispose Hazardous Waste (Double Bag) Neut->Dispose

Figure 2: Spill Response Logic. Note the emphasis on neutralization to prevent residue off-gassing.

Disposal
  • Segregation: Do not mix with Oxidizing Agents (Nitric acid, Peroxides). This can lead to exothermic runaway.

  • Labeling: Clearly tag waste as "Toxic: Aniline Derivative."

  • Stream: Dispose of via High BTU Incineration streams.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: IDLH (Immediately Dangerous to Life or Health) Values.[2] CDC. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Occupational Chemical Database: Aniline. United States Department of Labor. [Link]

  • PubChem. (2023). Compound Summary: Aniline Derivatives Toxicity Profile. National Library of Medicine. [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2019). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.

Sources

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